molecular formula C17H18O2 B7775522 4-Tert-butylphenyl benzoate CAS No. 14041-81-7

4-Tert-butylphenyl benzoate

Cat. No.: B7775522
CAS No.: 14041-81-7
M. Wt: 254.32 g/mol
InChI Key: OWZCLYMEMJOKAC-UHFFFAOYSA-N
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Description

4-Tert-butylphenyl benzoate is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butylphenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butylphenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-tert-butylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-9-11-15(12-10-14)19-16(18)13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZCLYMEMJOKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90930802
Record name 4-tert-Butylphenyl benzoate
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Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14041-81-7
Record name MLS000736554
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylphenyl benzoate
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Record name 4-(TERT-BUTYL)-PHENYL BENZOATE
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Foundational & Exploratory

Technical Guide: Solubility Profiling of 4-tert-butylphenyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 4-tert-butylphenyl benzoate (CAS: 26459-51-8). As a lipophilic aryl benzoate ester, this compound presents specific challenges in process chemistry, particularly during purification (crystallization) and formulation for bio-assays.

Unlike simple alkyl benzoates, the rigid biphenyl-like core structure combined with the lipophilic tert-butyl group dictates a distinct solubility landscape. This guide moves beyond static data tables, offering a dynamic protocol for solubility determination, thermodynamic modeling, and solvent selection for recrystallization.

Physicochemical Profile & Theoretical Solubility Landscape

Before initiating wet-lab experiments, a structural analysis provides the necessary boundaries for solvent selection.

Structural Determinants
  • Lipophilicity (LogP): Estimated at ~4.2–4.[1]8. The bulky tert-butyl group and two aromatic rings significantly drive the partition coefficient toward non-polar phases.

  • Crystal Lattice Energy: The symmetry of the para-substitution enhances packing efficiency, likely resulting in a higher melting point and lower solubility compared to meta or ortho isomers.

  • Hydrolysis Potential: As an ester, prolonged exposure to protic solvents (alcohols/water) at high temperatures or extreme pH may induce hydrolysis to 4-tert-butylphenol and benzoic acid.

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on Group Contribution Methods (Van Krevelen), we can categorize solvents into three tiers:

Solvent ClassPredicted InteractionSuitability
Chlorinated (DCM, CHCl₃) High Solubility. Excellent matching of dispersion forces (

) and polarity (

).
Solvent (Process/Reaction)
Aromatic (Toluene, Xylene) High Solubility.

stacking interactions favor dissolution.
Solvent (Process/Reaction)
Esters/Ketones (EtOAc, Acetone) Moderate Solubility. Dipole interactions facilitate dissolution, but less effective than aromatics.Co-Solvent (Crystallization)
Alcohols (MeOH, EtOH, IPA) Temperature Dependent. Poor solubility at ambient temp; moderate-high at reflux.Primary Solvent (Recrystallization)
Aliphatic (Hexane, Heptane) Low-Moderate Solubility. Only dispersion forces active. Often leads to "oiling out" if used alone.Anti-Solvent
Water Insoluble. High energetic penalty for cavity formation.Anti-Solvent

Experimental Protocol: Solubility Determination

Reliable solubility data is the bedrock of process design. The following protocol ensures data integrity through self-validating steps.

Workflow Diagram

The following logic flow illustrates the "Shake-Flask" method coupled with HPLC analysis, the gold standard for low-solubility compounds.

SolubilityWorkflow Start Solvent Selection (Based on Section 2.2) Slurry Generate Slurry (Excess Solid + Solvent) Start->Slurry Equilibrate Equilibration (24-48h @ Target Temp) Slurry->Equilibrate Filter Filtration (0.45 µm PTFE, Pre-heated) Equilibrate->Filter Dilute Dilution (Into Mobile Phase) Filter->Dilute Check Residue Check (XRPD/DSC) Filter->Check Solid Phase Analysis Analyze HPLC/UV Analysis (Quantification) Dilute->Analyze Check->Slurry If Polymorph Change

Figure 1: Standardized workflow for thermodynamic solubility determination. Note the critical "Residue Check" to ensure no solvate formation or polymorphic transition occurred during equilibration.

Detailed Methodology
  • Preparation: Add excess 4-tert-butylphenyl benzoate to 5 mL of the target solvent in a borosilicate glass vial.

  • Agitation: Place in a temperature-controlled shaker bath. Agitate at 200 rpm for 24 hours.

    • Critical Control: Ensure solid persists throughout. If the solution becomes clear, add more solid.

  • Filtration: Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw the supernatant.

    • Why PTFE? Nylon filters may adsorb lipophilic esters, skewing results.

  • Quantification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: ACN:Water (80:20 v/v) is recommended due to high lipophilicity.

    • Detection: UV at 254 nm (Benzoate chromophore).

    • Standard Curve: Prepare standards in Acetonitrile.

Applications in Process Development

Recrystallization Strategies

For 4-tert-butylphenyl benzoate, the goal is to maximize yield while rejecting impurities (e.g., unreacted phenol or benzoic acid).

  • System A: Ethanol (Single Solvent)

    • Mechanism:[2] Exploits the steep solubility curve. Low solubility at 20°C (<5 g/L est.) vs. high solubility at 78°C.

    • Procedure: Dissolve at reflux.[3] Cool slowly (10°C/hour) to induce nucleation.

  • System B: Toluene/Heptane (Solvent/Anti-Solvent)

    • Mechanism:[2] Toluene solubilizes the ester well. Heptane acts as a precipitant.

    • Advantage:[2][3][4][5][6][7] Better rejection of non-polar byproducts compared to ethanol.

    • Ratio: Dissolve in minimum Toluene (1:2 w/v). Add Heptane (1:4 w/v) slowly at 50°C, then cool.

Thermodynamic Modeling (Van't Hoff)

To predict solubility at unmeasured temperatures, use the Van't Hoff equation. Plot


 (mole fraction solubility) vs. 

(Kelvin).


  • Linearity Check: A linear plot indicates a constant enthalpy of dissolution (

    
    ).
    
  • Deviation: Non-linearity often signals a phase change (melting) or solvate formation.

References

  • Solubility of Benzoic Acid Analogs: Wang, Z., et al. "Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling." The Journal of Chemical Thermodynamics, vol. 150, 2020.[8]

  • Synthesis and Properties of Aryl Benzoates: "Methyl 4-tert-butylbenzoate Physical Properties." ChemicalBook, 2023.[9]

  • Recrystallization Solvent Selection: "Tips and Tricks: Recrystallization." University of Rochester, Department of Chemistry.

  • Hansen Solubility Parameters: Abbott, S. "Solubility Science: Principles and Practice." Hansen-Solubility.com.

  • General Ester Solubility Data: "Benzoic Acid - PubChem Compound Summary." National Center for Biotechnology Information.

Sources

Navigating the Toxicological Landscape of 4-tert-Butylphenyl Benzoate: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Properties

4-tert-Butylphenyl benzoate is an aromatic ester. In biological systems and under certain environmental conditions, esters can undergo hydrolysis to their constituent alcohol and carboxylic acid.

  • 4-tert-Butylphenyl Benzoate:

    • Molecular Formula: C₁₇H₁₈O₂

    • Molecular Weight: 254.32 g/mol

    • Hydrolysis Products: 4-tert-Butylphenol (CAS 98-54-4) and Benzoic Acid (CAS 65-85-0)

The toxicological concerns for 4-tert-butylphenyl benzoate are therefore primarily associated with the known hazards of 4-tert-butylphenol and benzoic acid.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The classification for 4-tert-butylphenyl benzoate is inferred from its hydrolysis products.

Table 1: GHS Hazard Classification of Hydrolysis Products

Hazard Class4-tert-Butylphenol[1]Benzoic Acid
Skin Corrosion/IrritationCategory 2Category 2
Serious Eye Damage/IrritationCategory 1Category 1
Reproductive ToxicityCategory 2Not Classified
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Oral)Category 1 (Inhalation)
Hazardous to the Aquatic Environment (Chronic)Category 2Category 3

Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1]

  • H361f: Suspected of damaging fertility.[1]

  • H372: Causes damage to organs (lungs) through prolonged or repeated exposure if inhaled.

  • H373: May cause damage to organs through prolonged or repeated exposure if swallowed.

  • H411: Toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[1]

Pictograms:

corrosion, health hazard, environment

Toxicological Profile

The toxicological profile of 4-tert-butylphenyl benzoate is a composite of the effects of its hydrolysis products.

Acute Toxicity
  • 4-tert-Butylphenol:

    • Oral LD50 (Rat): 2951 mg/kg

    • Dermal LD50 (Rabbit): 2288 mg/kg

  • Benzoic Acid:

    • Oral LD50 (Rat): 1700 mg/kg

    • Dermal LD50 (Rabbit): >5000 mg/kg

Skin and Eye Irritation

Both 4-tert-butylphenol and benzoic acid are recognized as skin and severe eye irritants.[1] Direct contact with 4-tert-butylphenyl benzoate should be avoided, as it is likely to cause significant irritation.

Sensitization

There is no substantial evidence to classify benzoic acid as a skin sensitizer. However, some data suggests that 4-tert-butylphenol may have sensitizing properties. Therefore, repeated skin contact with 4-tert-butylphenyl benzoate should be minimized to prevent the development of allergic contact dermatitis.

Reproductive and Developmental Toxicity

4-tert-Butylphenol is classified as a suspected reproductive toxicant (Category 2), with evidence suggesting it may impair fertility.[1] This is a critical consideration for male and female researchers of child-bearing potential.

Mutagenicity and Carcinogenicity

Neither 4-tert-butylphenol nor benzoic acid are classified as carcinogens by major regulatory bodies. Mutagenicity data is largely negative for both compounds.

Specific Target Organ Toxicity (STOT)
  • Repeated Exposure: Benzoic acid can cause damage to the lungs upon prolonged or repeated inhalation. 4-tert-butylphenol may cause damage to organs through prolonged or repeated oral exposure.

Risk Assessment Workflow

The following diagram illustrates the logical workflow for assessing the risks of 4-tert-butylphenyl benzoate based on its hydrolysis products.

RiskAssessment cluster_0 Hazard Identification cluster_1 Data Collection & Analysis cluster_2 Risk Characterization & Management Compound 4-tert-Butylphenyl Benzoate (Data Unavailable) Hydrolysis Hydrolysis Potential (Ester Linkage) Compound->Hydrolysis Products Hydrolysis Products: - 4-tert-Butylphenol - Benzoic Acid Hydrolysis->Products ToxData_Phenol Toxicity Data for 4-tert-Butylphenol Products->ToxData_Phenol ToxData_Acid Toxicity Data for Benzoic Acid Products->ToxData_Acid Synthesis Synthesize Hazard Profiles ToxData_Phenol->Synthesis ToxData_Acid->Synthesis RiskProfile Combined Risk Profile for 4-tert-Butylphenyl Benzoate Synthesis->RiskProfile SafeHandling Develop Safe Handling Protocols (SOPs) RiskProfile->SafeHandling PPE Define Personal Protective Equipment (PPE) RiskProfile->PPE

Caption: Risk assessment workflow for 4-tert-butylphenyl benzoate.

Safe Handling and Exposure Control

Based on the hazard profile of the hydrolysis products, the following handling and exposure control measures are recommended.

Engineering Controls
  • Work with 4-tert-butylphenyl benzoate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Emergency eyewash stations and safety showers should be readily accessible.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn where splashing is a possibility.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected prior to use and replaced if signs of degradation are observed.[4]

    • Lab Coat: A flame-retardant lab coat should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dusts/aerosols can be generated, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][6]

  • Contaminated clothing should be removed immediately and laundered before reuse.[3]

First-Aid Measures

In the event of exposure, prompt action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Combustion may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.

Accidental Release
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Section 5.2.

  • Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[4]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to prevent spreading and collect the material for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter the environment.

Conclusion

While specific toxicological data for 4-tert-butylphenyl benzoate is limited, a thorough analysis of its potential hydrolysis products, 4-tert-butylphenol and benzoic acid, provides a sound basis for a comprehensive safety and handling protocol. The primary hazards are associated with skin and severe eye irritation, and potential reproductive toxicity from the 4-tert-butylphenol moiety. Adherence to the engineering controls, personal protective equipment, and handling procedures outlined in this guide is essential for minimizing risk and ensuring the safety of all laboratory personnel.

References

  • Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: tert-Butyl Peroxy Benzoate. Retrieved from [Link]

  • PubChem. 4-(4-Tert-butylphenyl)benzoate. Retrieved from [Link]

  • The Good Scents Company. 4-tert-butyl phenyl salicylate. Retrieved from [Link]

Sources

Reactivity Profile of 4-tert-Butylphenyl Benzoate: A Mechanistic & Kinetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of 4-tert-butylphenyl benzoate , a model hydrophobic ester. While structurally simple, this molecule serves as a critical benchmark in physical organic chemistry and drug development. It illustrates the competition between steric lipophilicity (enhancing enzymatic binding) and electronic deactivation (retarding chemical hydrolysis).

For researchers in prodrug design, this ester represents a classic "hard-soft" challenge: the tert-butyl group acts as a hydrophobic anchor for lipases but electronically stabilizes the ester bond against spontaneous hydrolysis, a desirable trait for shelf-stability.

Molecular Architecture & Electronic Theory

Structural Analysis

The molecule consists of a benzoyl moiety esterified with 4-tert-butylphenol.

  • Acyl Group: Benzoate (Electrophilic center).

  • Leaving Group: 4-tert-butylphenoxide.

  • Substituent: tert-Butyl group at the para position of the phenoxy ring.

Electronic Effects (The Hammett Constraint)

The reactivity of this ester is governed by the electronic influence of the tert-butyl group on the phenolic oxygen.

  • Hammett Constant (

    
    ):  The tert-butyl group is an electron-donating group (EDG) primarily through induction (
    
    
    
    ) and hyperconjugation. The standard Hammett substituent constant is
    
    
    .
  • Impact on Hydrolysis:

    • The EDG increases electron density on the ether oxygen.

    • This destabilizes the transition state for nucleophilic attack by making the leaving group (4-tert-butylphenoxide) more basic (

      
      ) compared to unsubstituted phenol (
      
      
      
      ).
    • Result: The rate of alkaline hydrolysis (

      
      ) is slower  than that of phenyl benzoate.
      
ParameterValueMechanistic Implication
Substituent (

)
-0.20Electron donation retards nucleophilic attack.
Leaving Group

~10.23Poor leaving group ability relative to phenol.
Log P (Lipophilicity) ~5.2High affinity for hydrophobic pockets (e.g., Lipases).

Chemical Hydrolysis Profile ( Mechanism)

In non-enzymatic alkaline conditions (pH > 10), the hydrolysis proceeds via the


  mechanism (Base-catalyzed, Acyl-cleavage, Bimolecular).
Mechanistic Pathway

The rate-determining step (RDS) is the formation of the tetrahedral intermediate. The electron-donating tert-butyl group reduces the electrophilicity of the carbonyl carbon via resonance donation from the ether oxygen, raising the energy barrier for the hydroxide attack.

BAc2_Mechanism cluster_electronic Electronic Effect Reactants Ester + OH⁻ TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack (Slow, RDS) Products Benzoate⁻ + 4-t-Butylphenol TS1->Products Collapse (Fast) Note t-Butyl (+I Effect) Stabilizes Ester Retards Attack

Figure 1: The


 mechanism. The tert-butyl group (via the phenoxy oxygen) stabilizes the ground state ester, increasing the activation energy for the initial hydroxide attack.

Enzymatic Hydrolysis (Bio-catalysis)[1]

In drug development, this molecule is often used to assay Lipase activity (e.g., Candida rugosa or Porcine Pancreatic Lipase). Unlike chemical hydrolysis, enzymatic rates are not solely dictated by electronics.

The "Hydrophobic Anchor" Effect

While the tert-butyl group electronically slows the chemical reaction, it sterically and hydrophobically accelerates enzymatic processing.

  • Interfacial Activation: Lipases require a hydrophobic interface to open their "lid" domain.

  • Binding (

    
    ):  The bulky, hydrophobic tert-butyl group fits perfectly into the large hydrophobic scissile fatty acid binding pocket of lipases.
    
  • Outcome: High binding affinity (

    
    ) often compensates for the lower electronic reactivity (
    
    
    
    ), making it an excellent specific substrate for lipases over esterases.

Enzymatic_Cycle Enzyme Lipase (Closed) OpenEnzyme Lipase (Open Active Site) Enzyme->OpenEnzyme Interfacial Activation Interface Lipid-Water Interface Interface->OpenEnzyme ES_Complex E-S Complex (Hydrophobic Binding) OpenEnzyme->ES_Complex + Substrate (High Affinity) AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Nucleophilic Attack AcylEnzyme->OpenEnzyme Regeneration Product Release: 4-t-Butylphenol AcylEnzyme->Product Hydrolysis

Figure 2: Lipase catalytic cycle. The high logP of the tert-butyl group drives the formation of the E-S complex, often overriding the electronic deactivation.

Experimental Protocols

Synthesis: Schotten-Baumann Protocol

Objective: Synthesize high-purity 4-tert-butylphenyl benzoate without oligomerization.

Reagents:

  • Benzoyl Chloride (1.05 eq)

  • 4-tert-Butylphenol (1.0 eq)

  • Pyridine (solvent/base) or 10% NaOH (aq)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 15g (0.1 mol) of 4-tert-butylphenol in 50 mL dry Pyridine (or DCM with excess triethylamine).

  • Addition: Cool to 0°C. Add Benzoyl Chloride (14.7g, 0.105 mol) dropwise over 30 mins. Exothermic reaction.[1]

  • Reflux: Allow to warm to Room Temp (RT), then reflux for 1 hour to ensure completion.

  • Quench: Pour mixture into ice-cold dilute HCl (to neutralize pyridine).

  • Extraction: Extract organic layer with DCM (3x). Wash with

    
     (remove benzoic acid) and Brine.
    
  • Recrystallization: Evaporate solvent. Recrystallize solid from Ethanol/Water (9:1).

    • Target Melting Point: 81-83°C.

Kinetic Assay (UV-Vis Spectrophotometry)

Objective: Determine pseudo-first-order rate constant (


).

Principle: 4-tert-butylphenyl benzoate has a


 distinct from its hydrolysis product. Under alkaline conditions, 4-tert-butylphenol exists as the phenoxide anion, which has a strong absorbance at 290-300 nm  (bathochromic shift).

Protocol:

  • Stock Solution: Prepare 10 mM ester in Acetonitrile (MeCN).

  • Buffer: Phosphate or Borate buffer (pH 10.0 - 12.0), ionic strength maintained with KCl.

  • Initiation: Add 20

    
    L Stock to 3.0 mL Buffer in a quartz cuvette. (Final [Ester] 
    
    
    
    ).
  • Monitoring: Measure Absorbance at 295 nm every 10 seconds for 30 minutes.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Comparative Data Profile

The following table summarizes the reactivity relative to the unsubstituted standard.

SubstrateSubstituent (

)
Relative Rate (

)
Half-life (

) @ pH 10
4-Nitrophenyl benzoate +0.78 (EWG)~120Seconds
Phenyl benzoate 0.00 (Ref)1.0Minutes
4-tert-Butylphenyl benzoate -0.20 (EDG) ~0.65 Minutes (Slower)
4-Methoxyphenyl benzoate -0.27 (EDG)~0.50Minutes (Slowest)

Note:


 values are approximate derived from the Hammett equation 

, assuming

for phenyl ester hydrolysis.

References

  • Mechanism of Alkaline Hydrolysis: Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters." Journal of the American Chemical Society.

  • Hammett Constants & Physical Organic Chemistry: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

  • Lipase Specificity & Hydrophobic Binding: Pleiss, J., Fischer, M., & Schmid, R. D. (1998). "Anatomy of lipase binding sites: the scissile fatty acid binding site." Chemistry and Physics of Lipids.

  • Schotten-Baumann Synthesis Protocol: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Methodological & Application

Application Notes and Protocols: Schotten-Baumann Synthesis of 4-tert-butylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 4-tert-butylphenyl benzoate via the Schotten-Baumann reaction. It outlines the underlying mechanistic principles, provides detailed, field-tested experimental protocols, and offers insights into optimizing reaction conditions for researchers, scientists, and professionals in drug development. The protocols emphasize safety, efficiency, and reproducibility, forming a self-validating system for achieving high-purity esters.

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, remains a cornerstone of organic synthesis for the formation of esters and amides.[1][2] This robust and versatile method involves the acylation of alcohols or phenols with an acyl chloride in the presence of a base.[3][4][5] The synthesis of 4-tert-butylphenyl benzoate serves as an excellent case study for this reaction, showcasing its utility in creating sterically hindered esters which are valuable intermediates in various fields, including polymer chemistry, pharmaceuticals, and materials science.

The "Schotten-Baumann conditions" typically refer to a two-phase solvent system, most commonly an organic solvent and water.[1][2] The organic phase contains the acylating agent and the alcohol or phenol, while the aqueous phase contains the base.[3] This biphasic approach is crucial for the reaction's success as it allows for the efficient neutralization of the hydrochloric acid byproduct by the aqueous base, preventing unwanted side reactions such as the protonation of the starting materials.[6][7][8]

Mechanistic Insights: A Step-by-Step Look at Ester Formation

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[3] In the context of synthesizing 4-tert-butylphenyl benzoate, the key steps are as follows:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of 4-tert-butylphenol by a base, typically sodium hydroxide (NaOH), to form the more nucleophilic 4-tert-butylphenoxide ion.[9] This step is critical as it significantly enhances the nucleophilicity of the oxygen atom, making it more reactive towards the electrophilic carbonyl carbon of benzoyl chloride.

  • Nucleophilic Attack: The newly formed 4-tert-butylphenoxide ion then acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. This step yields the final product, 4-tert-butylphenyl benzoate.[9]

  • Neutralization of HCl: The expelled chloride ion combines with a proton from the reaction medium (or from the initial deprotonation step) to form hydrochloric acid (HCl). The base present in the aqueous phase promptly neutralizes this acidic byproduct, driving the reaction to completion.[6][7][8]

Schotten_Baumann_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Product Formation 4-tert-Butylphenol 4-tert-Butylphenol 4-tert-Butylphenoxide 4-tert-Butylphenoxide Ion 4-tert-Butylphenol->4-tert-Butylphenoxide + OH⁻ NaOH NaOH H2O H₂O 4-tert-Butylphenoxide->H2O + H₂O Na+ Na⁺ BenzoylChloride Benzoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate 4-tert-Butylphenoxide->TetrahedralIntermediate attacks BenzoylChloride->TetrahedralIntermediate Product 4-tert-butylphenyl benzoate TetrahedralIntermediate->Product Chloride Cl⁻ TetrahedralIntermediate->Chloride eliminates

Figure 1: Mechanism of the Schotten-Baumann reaction for the synthesis of 4-tert-butylphenyl benzoate.

Experimental Protocol: Synthesis of 4-tert-butylphenyl benzoate

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-tert-butylphenyl benzoate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-tert-ButylphenolC₁₀H₁₄O150.221.50 g (10.0 mmol)
Benzoyl chlorideC₇H₅ClO140.571.41 g (1.20 mL, 10.0 mmol)Handle in a fume hood.
Sodium hydroxide (NaOH)NaOH40.000.80 g (20.0 mmol)
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9320 mL
Deionized WaterH₂O18.0220 mL
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

Reaction Procedure

Experimental_Workflow Start Start DissolvePhenol 1. Dissolve 4-tert-butylphenol in Dichloromethane Start->DissolvePhenol AddNaOH 2. Add aqueous NaOH solution DissolvePhenol->AddNaOH CoolMixture 3. Cool the mixture in an ice bath AddNaOH->CoolMixture AddBenzoylChloride 4. Add benzoyl chloride dropwise CoolMixture->AddBenzoylChloride StirReaction 5. Stir vigorously at room temperature AddBenzoylChloride->StirReaction Workup 6. Work-up and Extraction StirReaction->Workup DryOrganicLayer 7. Dry the organic layer Workup->DryOrganicLayer EvaporateSolvent 8. Evaporate the solvent DryOrganicLayer->EvaporateSolvent PurifyProduct 9. Purify the crude product EvaporateSolvent->PurifyProduct End End PurifyProduct->End

Figure 2: Experimental workflow for the synthesis of 4-tert-butylphenyl benzoate.
  • Preparation of the Aqueous Base: In a beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 4-tert-butylphenol in 20 mL of dichloromethane.

  • Addition of Base: To the stirred solution of 4-tert-butylphenol, add the previously prepared aqueous sodium hydroxide solution.

  • Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath. Slowly add 1.20 mL (10.0 mmol) of benzoyl chloride to the vigorously stirred mixture over a period of 10-15 minutes. A white precipitate may begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature for 1 hour. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.

Work-up and Purification
  • Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom layer) from the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of 5% aqueous HCl to neutralize any remaining NaOH.

    • 20 mL of deionized water.

    • 20 mL of saturated aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride.

    • 20 mL of deionized water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-tert-butylphenyl benzoate can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Optimization and Troubleshooting

ParameterRecommendationRationale
Base A slight excess of a strong base like NaOH is recommended.Ensures complete deprotonation of the phenol and neutralization of the HCl byproduct, driving the reaction to completion.[6][7]
Solvent A biphasic system (e.g., dichloromethane/water) is optimal.Allows for efficient separation of reactants and products, and facilitates the removal of the HCl byproduct into the aqueous phase.[1][2][3]
Temperature The reaction is typically carried out at room temperature or slightly below.The initial addition of the acyl chloride is often done at a lower temperature to control the exothermic reaction. The reaction then proceeds efficiently at room temperature.[3]
Stirring Vigorous stirring is crucial.Ensures efficient mixing of the two phases, maximizing the interfacial area for the reaction to occur.
Issue: Low Yield - Ensure complete deprotonation of the phenol by using a sufficient amount of base. - Check the purity of the benzoyl chloride, as it can hydrolyze over time.Incomplete reaction or degradation of starting materials can lead to lower yields.
Issue: Oily Product - Ensure all the solvent has been removed. - Purify by column chromatography.The product may not have fully crystallized or may contain impurities.

Safety Precautions

  • Benzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl gas.[10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and minimize inhalation.

Conclusion

The Schotten-Baumann reaction provides a reliable and efficient method for the synthesis of 4-tert-butylphenyl benzoate. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can consistently achieve high yields of the desired ester. The protocol outlined in this document, coupled with the provided troubleshooting guide, serves as a valuable resource for scientists and professionals engaged in organic synthesis.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Chemistry Learner. (2026, January 23). Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • PubChem. (n.d.). 4-tert-Butylbenzoyl chloride.

Sources

High-Performance Polymer Stabilization: Utilizing 4-tert-Butylphenyl Benzoate as a Latent UV Absorber Precursor

[1]

Abstract & Strategic Overview

This technical guide details the application of 4-tert-butylphenyl benzoate (CAS: 5222-62-8) as a high-fidelity intermediate for ultraviolet (UV) stabilization.[1] Unlike conventional "pre-active" UV absorbers (such as benzotriazoles) that impart initial color to formulations, 4-tert-butylphenyl benzoate functions as a latent stabilizer .[1]

It possesses high transparency in the visible spectrum but undergoes an in situPhoto-Fries Rearrangement upon UV exposure.[1] This transformation converts the ester into a highly active 2-hydroxybenzophenone derivative, which then dissipates UV energy via Excited State Intramolecular Proton Transfer (ESIPT).[1] This "smart" activation mechanism makes it ideal for applications requiring high initial optical clarity, such as clear polyolefin films, medical packaging, and optical coatings.

Mechanism of Action: The Photo-Fries Activation

The utility of 4-tert-butylphenyl benzoate relies entirely on its conversion from a UV-transparent ester to a UV-absorbing hydroxybenzophenone.[1]

The Chemical Pathway

Upon absorption of high-energy UV photons (typically UVB/UVC range initially), the ester bond homolyzes to form a solvent-caged radical pair.[1] These radicals recombine preferentially at the ortho position of the phenolic ring, restoring aromaticity to form 2-hydroxy-5-tert-butylbenzophenone .[1]

This product contains an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. When this new molecule absorbs UV light, it undergoes ESIPT, releasing the energy harmlessly as heat (IR radiation) rather than breaking polymer bonds.

Mechanistic Visualization[1]

PhotoFriesMechanismFigure 1: The Photo-Fries Rearrangement pathway converting the latent ester into an active stabilizer.Ester4-tert-Butylphenyl Benzoate(UV Transparent)ExcitedExcited State[Radical Pair]Ester->ExcitedUV Absorption(hν)Rearranged2-Hydroxy-5-tert-butylbenzophenone(Active UV Absorber)Excited->RearrangedOrtho-Migration(Fries Rearr.)ESIPTESIPT Cycle(Heat Dissipation)Rearranged->ESIPTUV Absorption(λ 300-360nm)ESIPT->RearrangedThermal Decay(-Heat)

Figure 1: The Photo-Fries Rearrangement pathway converting the latent ester into an active stabilizer.

Protocol 1: Synthesis of the Intermediate

Objective: To synthesize high-purity 4-tert-butylphenyl benzoate suitable for use as a reference standard or compounding additive.

Reagents & Equipment[2]
  • Reagents: 4-tert-Butylphenol (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).[1]

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen atmosphere, rotary evaporator.[1]

Step-by-Step Methodology
  • Preparation: Charge the flask with 4-tert-butylphenol (15.0 g, 0.1 mol) and DCM (150 mL) under nitrogen. Cool to 0°C in an ice bath.

  • Base Addition: Add Triethylamine (16.7 mL, 0.12 mol) slowly. The solution remains clear.

  • Acylation: Add Benzoyl Chloride (12.8 mL, 0.11 mol) dropwise via the addition funnel over 30 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]

  • Workup:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove excess amine.[1]

    • Wash with sat.[1] NaHCO₃ (2 x 50 mL) to remove residual acid.[1]

    • Wash with Brine (1 x 50 mL), dry over MgSO₄, and filter.

  • Purification: Concentrate via rotary evaporation. Recrystallize the crude white solid from Ethanol/Water (9:1).

  • Validation: Target Melting Point: 82–84°C. FTIR should show strong ester C=O stretch at ~1730 cm⁻¹.[1]

Protocol 2: Chemical Activation (Lewis Acid Fries Rearrangement)

Objective: To chemically convert the intermediate into the active stabilizer (2-hydroxy-5-tert-butylbenzophenone) for direct addition applications where immediate UV protection is required.[1]

Reagents & Equipment[2]
  • Substrate: 4-tert-butylphenyl benzoate (Synthesized in Protocol 1).[1]

  • Catalyst: Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq).

  • Solvent: Chlorobenzene or 1,2-Dichlorobenzene (high boiling point required).[1]

Step-by-Step Methodology
  • Setup: Dissolve 4-tert-butylphenyl benzoate (10 g) in Chlorobenzene (50 mL).

  • Catalyst Addition: Add AlCl₃ (6.3 g) in small portions. Caution: Exothermic reaction; HCl gas evolution.

  • Rearrangement: Heat the mixture to 120°C for 3 hours.

    • Note on Selectivity: Higher temperatures favor the ortho-rearrangement (the desired UV absorber).[1] Lower temperatures (<60°C) favor the para-isomer, which is not an effective UV stabilizer.[1]

  • Quenching: Cool to room temperature and pour onto ice/HCl mixture to decompose the Aluminum complex.

  • Extraction: Extract with DCM, wash with water, and dry.

  • Purification: Column chromatography (Silica Gel, Hexane:DCM gradient) is required to separate the ortho-isomer (yellowish solid) from the para-isomer (white solid).[1]

  • Validation:

    • UV-Vis: The product must show a strong absorption band at 325–350 nm (characteristic of ortho-hydroxybenzophenones).[1] The starting material absorbs <280 nm.

Protocol 3: Performance Evaluation in Polymer Matrix

Objective: To validate the "Latent Stabilization" effect in a Polypropylene (PP) matrix.

Experimental Workflow Diagram

ValidationWorkflowFigure 2: Validation workflow for latent stabilizer efficacy.Compounding1. Compounding(PP Resin + 0.5% Benzoate)Molding2. Film Extrusion/Molding(50 micron film)Compounding->MoldingBaseline3. Baseline Analysis(UV-Vis T=0, YI=0)Molding->BaselineExposure4. Accelerated Weathering(ASTM G154 / QUV-B)Baseline->ExposureMonitoring5. Monitoring Interval(Every 100 hrs)Exposure->MonitoringMonitoring->ExposureContinue if T < EndAnalysis6. Critical Analysis(Carbonyl Index & UV Shift)Monitoring->Analysis

Figure 2: Validation workflow for latent stabilizer efficacy.

Data Analysis & Expected Results

Compare the spectral shift of the film before and after irradiation.

ParameterInitial State (T=0)Activated State (T=100h UV)Interpretation
Appearance Clear, ColorlessVery Pale YellowTransformation to active species.[1]
UV Cutoff (

)
~240 nm~330 nmSuccess. The film now blocks UVA.[1]
Carbonyl Index Low (Ester peak)ShiftedEster C=O decreases; Ketone C=O appears.[1]
Brittleness FlexibleFlexibleIf brittle, stabilization failed.

Troubleshooting & Quality Control

  • Issue: Product is turning brown during synthesis.

    • Cause: Oxidation of the phenol or excessive temperature during the Fries rearrangement.

    • Fix: Ensure strict Nitrogen blanketing.[1] Keep AlCl₃ reaction time optimized; do not overheat beyond 130°C.

  • Issue: No UV protection observed in film.

    • Cause: The polymer matrix may be too polar, inhibiting the radical cage effect, or the film is too thin.

    • Fix: Increase loading to 1.0% wt. Ensure the polymer allows for sufficient molecular mobility (Tg consideration) for the rearrangement to occur.

References

  • Mechanism of Photo-Fries Rearrangement

    • Barbatti, M. (2017).[2] Three-state Model for the Photo-Fries Rearrangement.

  • Fries Rearrangement Protocols & Catalysis

    • Sigma-Aldrich.[1] Fries Rearrangement Reaction Overview.

    • Organic Chemistry Portal.[1] Fries Rearrangement Mechanism and Catalysts.

  • Industrial Application in Polymers

    • ResearchGate.[1][3] Photo-Fries Rearrangement of Benzoate Light Stabilizers in Polypropylene.

  • Electrochemical & Ionic Liquid Studies

    • Electrochemical Society.[1] Fries Rearrangement of Phenyl Benzoate in Molten Salts.

Polymer additive applications of 4-tert-butylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 4-tert-butylphenyl Benzoate (4-TBPB) as a Functional Polymer Additive

Introduction: The Dual-Functionality of 4-TBPB

4-tert-butylphenyl benzoate (4-TBPB) is an aryl ester utilized not merely as a passive filler, but as a reactive functional additive in advanced polymer systems. Unlike standard plasticizers, 4-TBPB offers a unique photochemical response that allows for in-situ modification of polymer properties.

Its applications are driven by two distinct molecular characteristics:

  • Photochemical Latency: Under UV irradiation, it undergoes a Photo-Fries rearrangement to generate a UV-absorbing hydroxybenzophenone structure, effectively acting as a "smart" stabilizer that activates upon exposure.

  • Mesogenic Rigidity: The phenyl benzoate core acts as a rigid rod (mesogen), making it critical in the synthesis and modification of Liquid Crystal Polymers (LCPs).

This guide provides protocols for utilizing 4-TBPB in Smart UV-Stabilization and LCP Formulation , along with critical analytical methods for Extractables & Leachables (E&L) profiling relevant to medical packaging.

Application I: In-Situ Generation of UV Stabilizers (Photo-Fries Protocol)

Concept: Traditional low-molecular-weight UV stabilizers often suffer from "blooming" (migration to the surface) and physical loss over time. 4-TBPB acts as a latent stabilizer . When dissolved in a polymer matrix (e.g., Polycarbonate, PMMA, or Polyethylene) and exposed to UV light, it rearranges into 2-hydroxy-5-tert-butylbenzophenone . This product contains an intramolecular hydrogen bond that dissipates UV energy as heat, protecting the polymer.

Mechanism of Action

The reaction proceeds via a radical cage mechanism. Upon UV excitation, the ester bond cleaves, forming a radical pair. These recombine at the ortho position (relative to the oxygen) to form the UV-absorbing hydroxyketone.

PhotoFries Ester 4-TBPB (Ester) (UV Transparent > 300nm) Radical [Radical Pair] Solvent Cage Ester->Radical hv (UV light) Product 2-Hydroxy-5-tert-butylbenzophenone (UV Absorber) Radical->Product Ortho-Migration & Re-aromatization Heat Heat Dissipation (Polymer Protection) Product->Heat ESIPT Mechanism

Figure 1: The Photo-Fries rearrangement pathway converting 4-TBPB into an active UV stabilizer.

Experimental Protocol: Preparation of Self-Stabilizing PMMA Films

Objective: Create a transparent PMMA film that auto-generates UV protection upon initial exposure.

Materials:

  • Poly(methyl methacrylate) (PMMA) pellets (optical grade).

  • 4-tert-butylphenyl benzoate (4-TBPB) (>98% purity).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Quartz slides (for UV analysis).

Step-by-Step Methodology:

  • Doping Solution Preparation:

    • Dissolve PMMA in DCM to create a 10 wt% polymer solution.

    • Add 4-TBPB to the solution to achieve a concentration of 1.0 – 3.0 wt% relative to the solid polymer.

    • Note: The tert-butyl group enhances solubility in the organic matrix compared to unsubstituted phenyl benzoate.

  • Film Casting:

    • Spin-coat or solvent-cast the solution onto quartz slides.

    • Dry under vacuum at 40°C for 12 hours to remove residual solvent.

    • Validation: Measure initial UV-Vis spectrum (200–800 nm). The film should be transparent above 300 nm.

  • Irradiation (Activation):

    • Expose the film to a UV source (Hg-Xe lamp) equipped with a filter to remove wavelengths <280 nm (to prevent polymer degradation before stabilization).

    • Irradiation Dose: 10–50 J/cm².

  • Monitoring:

    • Monitor the development of a new absorption band centered around 320–340 nm (characteristic of the o-hydroxybenzophenone moiety).

    • The increase in absorbance at this wavelength correlates directly to the conversion yield.

Data Interpretation:

Parameter Initial State (0 min) Activated State (60 min UV)
Appearance Clear, Colorless Slight Yellowing (acceptable for UV blocking)
Absorbance (340 nm) < 0.05 AU > 0.80 AU (Strong UV Blocking)

| Contact Angle | ~70° | ~75° (Slight increase in hydrophobicity) |

Application II: Liquid Crystal Polymer (LCP) Engineering

Concept: 4-TBPB contains the rigid phenyl benzoate core, a classic "mesogen" (liquid crystal forming unit). It is used as a model compound to study mesophase transitions or as a reactive capping agent to control the molecular weight and transition temperatures of main-chain LCPs.

Protocol: Melt Blending and Phase Transition Analysis

Objective: Determine the effect of 4-TBPB on the nematic-to-isotropic transition temperature (


) of a host LCP.

Workflow:

  • Matrix Selection: Use a standard polyester LCP (e.g., PET/PHB copolymer).

  • Compounding:

    • Cryo-mill the LCP pellets into fine powder.

    • Dry blend with 2%, 5%, and 10% 4-TBPB.

    • Extrude using a twin-screw micro-compounder at 240°C (ensure temperature is below the degradation point of 4-TBPB, approx 280°C).

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter.

    • Cycle: Heat to 300°C, Cool to 50°C, Heat to 300°C (Rate: 10°C/min).

    • Observation: Look for the shift in the endothermic peak representing the liquid crystal phase transition. 4-TBPB typically acts as a plasticizer, lowering the

      
       and 
      
      
      
      , improving processability.

Analytical Validation & Safety (Pharma/E&L Focus)

For researchers in pharmaceutical packaging , 4-TBPB is a potential "extractable." If used in packaging, its migration and transformation products must be quantified.

Method: HPLC-UV Quantification

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (80:20 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 325 nm (rearranged product).

  • Retention Time:

    • Rearranged Product (Hydroxybenzophenone): ~4.5 min (more polar).

    • 4-TBPB (Parent): ~8.2 min (less polar).

Impurity Alert: Commercial 4-TBPB may contain trace 3-phenoxytoluene (CAS 3586-14-9) if synthesized via specific etherification routes. This is a known impurity in permethrin synthesis and must be screened if the polymer contacts medical devices [1, 5].

Experimental Workflow Summary

Workflow cluster_prep Preparation cluster_proc Processing/Activation cluster_anal Validation Step1 Dissolve Polymer + 4-TBPB (DCM/Toluene) Step2 Film Casting / Extrusion Step1->Step2 Step3 UV Irradiation (Photo-Fries Reaction) Step2->Step3 For Stabilization Step4 Thermal Annealing (LCP Alignment) Step2->Step4 For LCPs Step5 UV-Vis Spectroscopy (Check 340nm Absorbance) Step3->Step5 Step6 DSC / HPLC (Thermal/Purity Check) Step4->Step6

Figure 2: Integrated workflow for processing and validating 4-TBPB modified polymers.

References

  • ChemicalBook. (2025). 3-Phenoxytoluene (CAS 3586-14-9) Chemical Properties and Uses. Retrieved from

  • Barbatti, M. (2017). Three-state Model for the Photo-Fries Rearrangement. Retrieved from

  • Kiejza, D., et al. (2023). Degradation of Benzotriazole UV Stabilizers...[1] Mechanism Evaluation. MDPI Molecules. Retrieved from

  • SpecialChem. (2025). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. Retrieved from

  • Veeprho. (2025). Permethrin EP Impurity A | CAS 3586-14-9.[2][3] Retrieved from

Sources

Advancing Sustainable Synthesis: Green Chemistry Protocols for 4-tert-Butylphenyl Benzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application by Researchers, Scientists, and Drug Development Professionals

In the drive towards more environmentally benign chemical manufacturing, the principles of green chemistry are paramount. This guide provides detailed application notes and protocols for the green synthesis of 4-tert-butylphenyl benzoate, a key intermediate in various industries. By leveraging innovative methodologies such as microwave and ultrasound assistance, solid acid catalysis, and enzymatic routes, these protocols aim to reduce hazardous waste, improve energy efficiency, and utilize renewable resources, without compromising on yield and purity.

Introduction to Green Synthesis Approaches

The traditional synthesis of esters often involves harsh conditions, toxic catalysts, and volatile organic solvents, contributing to significant environmental concerns. Green chemistry offers a transformative approach by focusing on:

  • Prevention: Designing syntheses to prevent waste generation.

  • Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.

  • Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances.

  • Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

  • Use of Renewable Feedstocks: Utilizing renewable raw materials.

  • Catalysis: Employing catalytic reagents in preference to stoichiometric reagents.

This document details several green synthetic routes to 4-tert-butylphenyl benzoate that embody these principles.

Comparative Overview of Green Synthesis Methods

The following table summarizes and compares various green chemistry approaches for the synthesis of 4-tert-butylphenyl benzoate from 4-tert-butylphenol and benzoic acid.

MethodCatalyst/Energy SourceSolventKey AdvantagesPotential Challenges
Microwave-Assisted Synthesis Acid catalyst (e.g., H₂SO₄, p-TsOH)Solvent-free or high-boiling point solventRapid reaction times, increased yields, uniform heating.[1][2]Requires specialized microwave equipment, potential for localized overheating.
Ultrasound-Assisted Synthesis Acid catalyst (e.g., H₂SO₄)Solvent-freeEnhanced reaction rates at lower temperatures, reduced energy consumption.[3]Scale-up can be challenging, requires specific ultrasonic equipment.
Solid Acid Catalysis Zeolites (e.g., H-Y, H-Beta), Amberlyst-15Solvent-freeCatalyst is reusable and easily separated, reduces corrosive waste.[4][5]Catalyst deactivation may occur, may require higher temperatures than homogeneous catalysts.
Enzymatic Synthesis LipaseOrganic solvent (e.g., toluene, hexane)High selectivity, mild reaction conditions, biodegradable catalyst.[6]Enzymes can be expensive, may require specific reaction media and longer reaction times.

Reaction Mechanism: Acid-Catalyzed Esterification

The synthesis of 4-tert-butylphenyl benzoate from 4-tert-butylphenol and benzoic acid via acid catalysis, whether conventional or assisted by microwave or ultrasound, proceeds through a well-established Fischer-Speier esterification mechanism.

Esterification_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_deprotonation Deprotonation Benzoic_Acid Benzoic Acid Protonated_Benzoic_Acid Protonated Benzoic Acid Benzoic_Acid->Protonated_Benzoic_Acid H+ 4_tert_Butylphenol 4-tert-Butylphenol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Benzoic_Acid4_tert_Butylphenol Protonated_Benzoic_Acid4_tert_Butylphenol Protonated_Benzoic_Acid4_tert_Butylphenol->Tetrahedral_Intermediate Water_Elimination Elimination of Water Protonated_Intermediate->Water_Elimination -H2O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ester 4-tert-Butylphenyl Benzoate Protonated_Ester->Ester -H+

Caption: Acid-catalyzed esterification mechanism.

The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the hydroxyl group of 4-tert-butylphenol then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product, 4-tert-butylphenyl benzoate.[7][8][9]

Application Notes and Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis

This protocol leverages the efficiency of microwave irradiation to achieve rapid synthesis of 4-tert-butylphenyl benzoate without the need for a solvent, adhering to the principles of green chemistry by reducing reaction time and eliminating solvent waste.[1][2]

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-3 drops) or p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine 4-tert-butylphenol and benzoic acid.

  • Carefully add the acid catalyst to the mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-tert-butylphenyl benzoate.

Workflow Diagram:

Microwave_Synthesis A Mix Reactants & Catalyst (4-tert-Butylphenol, Benzoic Acid, H₂SO₄/p-TsOH) B Microwave Irradiation (100-300 W, 120-150 °C, 5-15 min) A->B C Work-up (Dissolution, Neutralization, Extraction) B->C D Purification (Recrystallization/Chromatography) C->D E 4-tert-Butylphenyl Benzoate D->E

Caption: Microwave-assisted synthesis workflow.

Protocol 2: Ultrasound-Assisted Synthesis

This method utilizes the cavitation effects of ultrasound to enhance the reaction rate at lower temperatures, providing an energy-efficient alternative to conventional heating.[3]

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Combine 4-tert-butylphenol, benzoic acid, and the acid catalyst in a round-bottom flask.

  • Place the flask in an ultrasonic bath or immerse the tip of a probe sonicator into the reaction mixture.

  • Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a designated time (e.g., 30-60 minutes) at room temperature or slightly elevated temperature.[10]

  • Monitor the reaction progress using TLC.

  • Upon completion, work-up and purify the product as described in Protocol 1.

Workflow Diagram:

Ultrasound_Synthesis A Combine Reactants & Catalyst B Ultrasonic Irradiation (20-40 kHz, 30-60 min) A->B C Aqueous Work-up B->C D Purification C->D E Final Product D->E

Caption: Ultrasound-assisted synthesis workflow.

Protocol 3: Solid Acid Catalyzed Solvent-Free Synthesis

This protocol employs a heterogeneous solid acid catalyst, which simplifies product purification and allows for catalyst recycling, a key aspect of sustainable chemistry.[4][5]

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Benzoic acid (1.2 eq)

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-Beta) (10-20 wt% of reactants)[5]

  • High-temperature reactor with mechanical stirring

Procedure:

  • Activate the solid acid catalyst by heating under vacuum if necessary.

  • In a reaction vessel, mix 4-tert-butylphenol, benzoic acid, and the activated solid acid catalyst.

  • Heat the mixture to a high temperature (e.g., 150-180 °C) under solvent-free conditions with vigorous stirring.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • After the reaction, cool the mixture and filter to recover the solid acid catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • The filtrate, containing the crude product, can be purified by distillation under reduced pressure or recrystallization.

Workflow Diagram:

Solid_Acid_Synthesis A Mix Reactants & Solid Acid Catalyst B Heat under Solvent-Free Conditions (150-180 °C) A->B C Filter to Recover Catalyst B->C D Purify Filtrate C->D F Recycle Catalyst C->F E 4-tert-Butylphenyl Benzoate D->E

Caption: Solid acid catalyzed synthesis workflow.

Protocol 4: Lipase-Catalyzed Synthesis

This enzymatic approach offers high selectivity under mild conditions, representing a highly green and biocompatible synthetic route.[6]

Materials:

  • 4-tert-Butylphenol (1.0 eq)

  • Benzoic acid (1.0 eq) or an activated ester of benzoic acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Molecular sieves

Procedure:

  • In a flask, dissolve 4-tert-butylphenol and benzoic acid in the anhydrous organic solvent.

  • Add the immobilized lipase and molecular sieves (to remove the water produced during the reaction).

  • Incubate the mixture at a mild temperature (e.g., 40-60 °C) with shaking for an extended period (e.g., 24-72 hours).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme and molecular sieves. The enzyme can be washed and reused.

  • Evaporate the solvent from the filtrate and purify the resulting product by column chromatography.

Workflow Diagram:

Enzymatic_Synthesis A Dissolve Reactants in Solvent B Add Lipase & Molecular Sieves A->B C Incubate with Shaking (40-60 °C, 24-72 h) B->C D Filter to Recover Enzyme C->D E Purify Filtrate D->E G Recycle Enzyme D->G F Final Product E->F

Caption: Lipase-catalyzed synthesis workflow.

Conclusion

The adoption of green chemistry principles in the synthesis of 4-tert-butylphenyl benzoate offers significant advantages in terms of environmental impact, safety, and efficiency. The protocols detailed in this guide provide researchers and drug development professionals with a range of viable, sustainable alternatives to traditional synthetic methods. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and available equipment. Further optimization of these protocols can lead to even more efficient and environmentally friendly processes, contributing to a more sustainable chemical industry.

References

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). T-Labs Solutions.
  • Ultrasound-Assisted Method for the Synthesis of Tertiary Fatty Aliphatic Esters with Potential Antimicrobial Activity. (2020). Biointerface Research in Applied Chemistry.
  • Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. (2021). MDPI.
  • Process for the preparation of 4-tert-butylbenzaldehyde. (1994).
  • A Comparative Analysis of Catalysts for the Synthesis of 4-tert-Butyl-2-ethylphenol. (n.d.). Benchchem.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZO
  • Microwave assisted organic synthesis (MAOS). (2021).
  • 2,4-Di-tert-butylphenyl-4'-hydroxy-3',5'-di-tert-butyl benzo
  • Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffe
  • Seed‐assisted synthesis of zeolites: a) hydrothermal route and b)...
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Chemistry Steps.
  • Amberlyst-15 in Organic Synthesis. (2012). ARKIVOC.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). International Journal of Pharmaceutical Sciences and Research.
  • A Lipase-catalyzed Process for Green Synthesis of Temsirolimus. (2021).
  • Amberlyst-15 in organic synthesis. (2012). Arkivoc.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Procedure for the preparation of esters of benzoic acid. (2012).
  • 4-tert-butyl phenyl salicylate, 87-18-3. (n.d.). The Good Scents Company.
  • Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. (2019). PMC.
  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (2019). MDPI.
  • Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. (2020). YouTube.
  • Scholars Research Library Amberlyst 15 DRY Resin: A green and recyclable catalyst for facile and efficient one-pot synthesis of. (2012). Der Pharma Chemica.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2016).
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Lipase-catalyzed synthesis of poly(1,4-butyl sebacate) from sebacic acid or its derivatives with 1,4-butanediol. (1995). Sci-Hub.
  • or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. (n.d.). BYJU'S.
  • mechanism for the esterific
  • Methyl 4-tert-butylbenzo
  • A parameter study of ultrasound assisted enzymatic esterific
  • Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using Treated Natural Zeolite Catalyst. (2019).
  • Lipase-catalyzed polyester synthesis--a green polymer chemistry. (2011). PubMed.
  • 4-tert-Butylphenol | C10H14O | CID 7393. (n.d.). PubChem.
  • (4-tert-butylphenyl)

Sources

Microwave-assisted synthesis of 4-tert-butylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-tert-butylphenyl benzoate , a critical structural motif in the development of liquid crystalline materials and polymeric precursors. By utilizing microwave irradiation, this protocol reduces reaction times from hours (thermal reflux) to minutes while significantly suppressing side reactions. The method employs a solvent-minimized nucleophilic acyl substitution pathway, aligning with Green Chemistry principles.

Introduction & Scientific Rationale

4-tert-butylphenyl benzoate is an ester formed from the condensation of 4-tert-butylphenol and benzoyl chloride. This compound serves as a model mesogen in liquid crystal research due to its rigid core and flexible alkyl tail, which induce anisotropic properties.[1]

Why Microwave Irradiation? Traditional esterification of sterically hindered phenols (like 4-tert-butylphenol) often requires prolonged reflux (4–12 hours) and harsh catalysts (e.g., concentrated


), leading to potential degradation or rearrangement of the alkyl group. Microwave-assisted organic synthesis (MAOS) offers two distinct mechanistic advantages:
  • Dipolar Polarization: Direct coupling of microwave energy with polar reagents (benzoyl chloride) creates localized "hot spots," overcoming the activation energy barrier for nucleophilic attack more efficiently than convective heating.

  • Rate Acceleration: The Arrhenius rate law is effectively bypassed by the rapid heating profile, allowing the reaction to reach completion in 5–10 minutes with higher purity profiles.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The phenolic oxygen, activated by a base (Pyridine or Triethylamine), attacks the carbonyl carbon of the benzoyl chloride. The tetrahedral intermediate collapses to expel the chloride ion, forming the ester.

ReactionMechanism cluster_0 Microwave Activation Region R1 4-tert-Butylphenol (Nucleophile) Inter Tetrahedral Intermediate R1->Inter Attack R2 Benzoyl Chloride (Electrophile) R2->Inter Base Base (Pyridine/TEA) Byprod Pyridinium HCl (Salt) Base->Byprod Prod 4-tert-Butylphenyl Benzoate Inter->Prod Elimination of Cl- Inter->Byprod

Figure 1: Mechanistic pathway of the base-promoted esterification. Microwave irradiation accelerates the formation and collapse of the tetrahedral intermediate.

Materials & Equipment

ComponentGrade/SpecRole
4-tert-Butylphenol >99% PurityNucleophile (Solid, mp ~99°C)
Benzoyl Chloride Reagent GradeElectrophile (Liquid, lachrymator)
Pyridine AnhydrousBase & Catalyst (HCl scavenger)
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Ethanol AbsoluteRecrystallization Solvent
Microwave Reactor Single-mode300W Max Power, IR Temp Sensor

Experimental Protocol

Safety Warning: Benzoyl chloride is corrosive and a lachrymator. Perform all reagent handling in a fume hood. Wear nitrile gloves and safety goggles.

Step 1: Reaction Setup
  • In a 10 mL microwave-transparent vial (borosilicate glass), add 4-tert-butylphenol (1.50 g, 10 mmol) .

  • Add a magnetic stir bar.

  • Add Benzoyl chloride (1.40 g, 1.16 mL, 10 mmol) dropwise.

    • Note: A 1:1 equivalent ratio is used to minimize waste, but a slight excess of acid chloride (1.1 eq) can ensure complete consumption of the phenol.

  • Add Pyridine (1.0 mL) .

    • Observation: The mixture may warm slightly and become a slurry. The pyridine acts as both solvent and base.

Step 2: Microwave Irradiation

Seal the vial with a PTFE-lined cap and place it in the microwave reactor cavity. Program the reactor with the following parameters:

ParameterSettingRationale
Mode Dynamic (PID Control)Maintains constant temp by adjusting power.
Temperature 100°COptimal for esterification without degradation.
Hold Time 5:00 minutesSufficient for >95% conversion.
Pre-Stirring 30 secondsEnsures homogeneity before heating.
Max Power 200 WPrevents temperature overshoot.
Pressure Limit 200 psiSafety cutoff (rarely reached in this open-vessel equivalent).
Step 3: Workup & Isolation
  • Allow the vial to cool to room temperature (approx. 40°C) using the reactor's compressed air cooling.

  • Open the vial and pour the reaction mixture into a beaker containing 50 mL of ice-cold water containing 1 mL of conc. HCl .

    • Chemistry: The HCl neutralizes excess pyridine and solubilizes the pyridinium salt.

  • The crude ester will precipitate as a white/off-white solid.

  • Extract the mixture with Dichloromethane (3 x 15 mL) if the solid is oily; otherwise, vacuum filter the solid directly.

  • Wash the solid (or organic layer) with:

    • 10 mL 5%

      
       (removes benzoic acid byproduct).
      
    • 10 mL Water.

  • Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent.
    
Step 4: Purification

Recrystallize the crude solid from hot Ethanol (95%) .

  • Dissolve the solid in minimal boiling ethanol.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline needles and dry in a vacuum desiccator.

Workflow Visualization

Workflow Start Weigh Reagents (Phenol + Benzoyl Cl) Mix Add Base (Pyridine) & Seal Vial Start->Mix MW Microwave Irradiation 100°C, 5 min, 200W Mix->MW Activation Quench Quench in Ice/HCl (Precipitation) MW->Quench Cooling Filter Filtration / Extraction Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify Crude Solid Analyze Characterization (NMR, IR, MP) Purify->Analyze Pure Crystals

Figure 2: Operational workflow for the synthesis, isolation, and purification of the target ester.

Characterization & Validation

The purified product should be a white crystalline solid .

1. Melting Point (MP):

  • Expected Range: 65–75°C (Note: Liquid crystalline esters often exhibit complex phase behavior; a sharp melting point indicates high purity).

2. Infrared Spectroscopy (FT-IR):

  • C=O Stretch (Ester): ~1735 cm⁻¹ (Strong, sharp).

  • C-O Stretch: ~1260 cm⁻¹.

  • C-H Stretch (Aliphatic): 2960 cm⁻¹ (tert-butyl group).

  • Absence: No broad O-H stretch at 3300 cm⁻¹ (confirms consumption of phenol).

3. Nuclear Magnetic Resonance (


-NMR, 400 MHz, 

):
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.15 Doublet (d)2HBenzoate ortho protons
7.55 Triplet (t)1HBenzoate para proton
7.45 Triplet (t)2HBenzoate meta protons
7.40 Doublet (d)2HPhenol ring meta protons
7.10 Doublet (d)2HPhenol ring ortho protons
1.35 Singlet (s)9Htert-Butyl group (

)

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis.Ensure reagents are dry; increase MW time to 8 mins. Check Pyridine quality.
Oily Product Residual solvent or impurities.[2]Recrystallize twice from ethanol. Dry under high vacuum.
Vessel Failure Pressure buildup.Ensure <50% volume fill in the vial. Use a dedicated pressure-release cap.
Yellow Color Oxidation of phenol.Perform reaction under Nitrogen/Argon atmosphere if possible.

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. Link

  • Esterification Protocols: "Esterification of Phenols with Benzoic Acid Derivatives." Organic Syntheses, Coll. Vol. 3, p. 167. Link

  • Liquid Crystal Synthesis: Imrie, C. T., et al. "Synthesis and Characterization of Liquid Crystal Dimers." Liquid Crystals, 1993. Link

  • Green Chemistry: "Microwave-Assisted Synthesis of Esters: A Green Approach." Green Chemistry, Royal Society of Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ester Products from Unreacted 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-tert-butylphenol from their esterification reaction mixtures. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My crude product shows significant 4-tert-butylphenol contamination after initial work-up.

Root Cause Analysis: 4-tert-butylphenol, being a weak organic acid, will persist in the organic phase during a simple aqueous wash if its phenolic hydroxyl group is not deprotonated.[1] A standard neutral water or brine wash is insufficient for its removal.

Solution: Alkaline Liquid-Liquid Extraction

The most robust and widely applicable method for removing phenolic impurities is an alkaline liquid-liquid extraction.[2][3] This technique leverages the acidic nature of the phenol (pKa ≈ 10.16) to convert it into its water-soluble salt (phenoxide), which can then be efficiently partitioned into an aqueous phase.[1][4][5]

Experimental Protocol: Alkaline Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][7] The volume of the basic solution should be roughly equal to the organic phase.

  • Separation: Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer containing the sodium 4-tert-butylphenoxide.

  • Repeat: Repeat the extraction process 2-3 times with fresh basic solution to ensure complete removal of the phenol.

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.[6] Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality Explained: The use of a weak base like sodium bicarbonate is often preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis (saponification) of the desired ester product, especially if the ester is labile.[8][9]

Diagram of the Extraction Workflow:

G cluster_0 Initial State cluster_1 Extraction Step cluster_2 Resulting Phases A Crude Product in Organic Solvent (Ester + 4-t-BuPh) B Add Aqueous NaHCO3 Solution A->B Transfer to Separatory Funnel C Shake & Vent B->C D Separate Layers C->D E Aqueous Layer (Sodium 4-t-butylphenoxide) D->E Drain F Organic Layer (Purified Ester) D->F Retain

Caption: Liquid-Liquid Extraction Workflow.

Issue 2: Alkaline extraction is causing my ester to hydrolyze.

Root Cause Analysis: Certain esters, particularly those derived from sterically unhindered alcohols or activated carboxylic acids, can be susceptible to base-mediated hydrolysis (saponification).

Solution Options:

  • Use a Milder Base: If not already doing so, switch from a strong base like NaOH to a weaker one like sodium bicarbonate.

  • Column Chromatography: If basic extraction is not feasible, column chromatography is a highly effective alternative for separating compounds based on their differing polarities.[10]

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common stationary phase for separating moderately polar compounds.[11]

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The goal is to find a solvent ratio where the ester has an Rf value of ~0.3-0.4, and there is good separation from the 4-tert-butylphenol spot.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column under gravity or positive pressure (flash chromatography).[12]

  • Fraction Collection: Collect the eluent in fractions and analyze them by TLC to identify those containing the pure ester.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Expert Insight: Phenolic compounds can sometimes "streak" on silica gel columns due to strong interactions with the acidic silica surface. If this occurs, adding a small amount (0.5-1%) of a modifying agent like triethylamine or acetic acid to the mobile phase can improve the separation.[13]

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to remove 4-tert-butylphenol?

A1: Distillation is a viable option if there is a significant difference in the boiling points of your ester product and 4-tert-butylphenol (Boiling Point: ~238°C).[14][15] This method is most effective for esters with boiling points that are at least 25-30°C lower or higher than that of the phenol to allow for efficient separation by fractional distillation.[7][16] Vacuum distillation can be employed for high-boiling esters to prevent thermal decomposition.

Q2: Is recrystallization a suitable purification method?

A2: Yes, if your ester product is a solid at room temperature, recrystallization can be an excellent and scalable purification technique.[17] The key is to find a solvent or solvent system in which the ester has high solubility at elevated temperatures but low solubility at room or colder temperatures, while 4-tert-butylphenol remains soluble at all temperatures.[18]

Q3: My product is an oil. Can I still use a crystallization-based method?

A3: If your product is an oil, direct recrystallization is not possible. However, you might consider derivatization to a crystalline solid, purification by recrystallization, and then regeneration of the original ester, although this is a more complex workflow. Alternatively, trituration with a solvent in which the 4-tert-butylphenol is soluble but your oily product is not can sometimes effectively "wash" the impurity away.

Q4: I've heard about using solid-supported scavengers. Are these effective for removing phenols?

A4: Yes, solid-phase extraction (SPE) using cartridges with basic functionalities (e.g., amine-functionalized silica) can be a very effective and convenient method for removing acidic impurities like 4-tert-butylphenol. The crude product is passed through the cartridge, the phenol is retained on the solid support, and the purified ester is collected in the eluent. This method is particularly useful for high-throughput applications and can simplify the work-up process.

Data and Properties for Reference

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaWater Solubility (g/L)
4-tert-butylphenol150.2299.523810.16~0.6 (at 20-25°C)[4][14][15][19]

Solubility Profile of 4-tert-butylphenol:

  • Organic Solvents: Generally soluble in common organic solvents like ethanol, ether, acetone, and toluene.[4][20]

  • Aqueous Solutions: Sparingly soluble in neutral water but dissolves in basic solutions due to the formation of the phenoxide salt.[15][20]

References

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?[Link]

  • ResearchGate. (2021). How to remove excessive pTsOH after Fischer esterification?[Link]

  • Scribd. Separation of Phenol From Given Organic Mixture. [Link]

  • Solubility of Things. 4-tert-butylphenol. [Link]

  • Google Patents. (1985).
  • University of York. Single-solvent recrystallisation. [Link]

  • Google Patents. (2001).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • PubChem. 4-tert-Butylphenol. [Link]

  • LookChem. General procedures for the purification of Esters. [Link]

  • YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. [Link]

  • Wikipedia. 4-tert-Butylphenol. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?[Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemguide. preparation of esters. [Link]

  • Google Patents. (1932).
  • ResearchGate. (2018). Will my product recrystallize?[Link]

  • Google Patents. (1957).
  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • Google Patents. (1972).
  • Pubs.SCIRP.org. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. [Link]

  • SciSpace. (1982). Solvent extraction of phenols from water. [Link]

  • ResearchGate. (2016). How to purify esterefication product?[Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]

  • Columbia University. Column chromatography. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

Troubleshooting low conversion rates in benzoate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Conversion Failures in Benzoate Synthesis Ticket ID: BZ-EST-OPT-001

Introduction

Welcome to the technical support interface for benzoate esterification. Low conversion rates in this reaction class typically stem from three distinct failure modes: thermodynamic equilibrium limitations, kinetic competition from side reactions, or steric occlusion in ortho-substituted substrates.

This guide moves beyond basic textbook definitions to address the causality of failure in the lab, providing self-validating protocols to restore reaction efficiency.

Issue Type 1: The Equilibrium Trap

Symptom: Reaction proceeds cleanly but stalls at 60–70% conversion regardless of reaction time. Diagnosis: You are fighting Le Chatelier’s principle. Fischer esterification is reversible (


 for many benzoates). Once water accumulates, the reverse hydrolysis rate equals the forward esterification rate.
Troubleshooting Protocol

Q: I am refluxing in methanol/ethanol with


. Why can't I push past 70%? 
A:  In simple alcohols, you cannot easily remove water because the boiling points are too close or they form azeotropes that are difficult to break without specialized equipment.

Corrective Action (The Entrainer Method): Switch to a solvent system that forms a heterogeneous azeotrope with water.

  • Solvent Choice: Use Toluene (BP 110°C) or Benzene (BP 80°C, if safety permits).

  • Apparatus: Install a Dean-Stark trap .

  • Mechanism: The solvent/water azeotrope distills over, condenses, and separates. Water (denser) settles in the trap; the solvent returns to the flask.

  • Validation: The reaction is complete only when water droplets stop accumulating in the trap.

Q: I am using a Dean-Stark, but the reaction is still sluggish. A: Your catalyst might be deactivated, or the reflux rate is too low.

  • Catalyst: Switch from

    
     (which is an oxidant and causes charring) to 
    
    
    
    -Toluenesulfonic acid (
    
    
    -TsOH)
    . It is organic-soluble and provides a "homogenous" catalytic environment.
  • Sieve Upgrade: If the substrate is heat-sensitive, replace the Dean-Stark with a Soxhlet extractor containing Activated 3A Molecular Sieves . This chemically sequesters water without requiring high-temperature azeotropic distillation [1].

Visualizing the Workflow

The following diagram illustrates the critical water-removal loop required to break the equilibrium.

Fischer_Cycle cluster_flask Reaction Vessel (Reflux) cluster_trap Water Removal System Reactants Benzoic Acid + Alcohol (+ p-TsOH) Intermed Tetrahedral Intermediate Reactants->Intermed Protonation Equilibrium Equilibrium Stalled Intermed->Equilibrium + H2O Equilibrium->Reactants Hydrolysis Vapor Azeotrope Vapor (Solvent + Water) Equilibrium->Vapor Heat Condenser Condenser Vapor->Condenser Trap Phase Separation Condenser->Trap Trap->Reactants Dry Solvent Returns Waste Waste Trap->Waste Water Removed

Caption: The thermodynamic loop. Without the "Water Removed" pathway (red), the system cycles endlessly at equilibrium.

Issue Type 2: The Kinetic Trap (Coupling Failure)

Symptom: Using DCC/EDC. Low yield of ester, but large amounts of white precipitate (urea) and a chemically stable byproduct that is neither acid nor ester. Diagnosis: You have formed the


-acylurea . This is a common failure mode in Steglich esterification when the alcohol is slow to react (secondary/tertiary alcohols) or the catalyst concentration is insufficient [2].
Troubleshooting Protocol

Q: Why did the reaction produce


-acylurea instead of my ester? 
A:  The reaction proceeds via an 

-acylisourea intermediate.[1] This intermediate has two fates:
  • Path A (Desired): Attack by alcohol

    
     Ester.[2][3][4][5][6][7]
    
  • Path B (Undesired): Intramolecular rearrangement

    
    
    
    
    
    -acylurea (Dead End). Without a nucleophilic catalyst, Path B often wins because it is unimolecular (zero-order in alcohol).

Corrective Action (The DMAP Turbocharge): You must use 4-Dimethylaminopyridine (DMAP) . It acts as an acyl-transfer agent.[8]

  • Mechanism: DMAP attacks the

    
    -acylisourea faster than the rearrangement occurs, forming a highly reactive 
    
    
    
    -acylpyridinium
    species.[1]
  • Loading: Use 5–10 mol% DMAP.

  • Temperature: Mix reagents at 0°C to suppress the rearrangement (which has a higher activation energy) before warming to room temperature.

Q: I used DMAP, but the yield is still low. A: Check your addition order.

  • Wrong: Acid + DCC

    
     Wait 
    
    
    
    Add Alcohol/DMAP. (This allows rearrangement time).
  • Right: Acid + Alcohol + DMAP dissolved

    
     Add DCC last at 0°C.
    
Visualizing the Competition

Steglich_Mechanism cluster_failure Failure Mode (Slow Alcohol) cluster_success Catalytic Cycle (DMAP) Acid Benzoic Acid + DCC O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Rearrange 1,3-Rearrangement O_Acyl->Rearrange Active N-Acylpyridinium (Super-Activated) O_Acyl->Active Fast Attack (Kinetic Control) N_Urea N-Acylurea (Dead End Product) Rearrange->N_Urea DMAP_Node + DMAP Product Benzoate Ester + DHU Active->Product + Alcohol

Caption: The kinetic race. DMAP (Green path) must intercept the intermediate before it rearranges to the urea (Red path).

Issue Type 3: The Steric Wall (Ortho-Substitution)

Symptom: Substrate is 2,6-disubstituted (e.g., 2,6-dimethylbenzoic acid). No reaction with Fischer or Steglich conditions. Diagnosis: The Ortho Effect. Steric bulk forces the carboxyl group out of planarity with the benzene ring (Steric Inhibition of Resonance), and physically blocks the nucleophile's approach angle (Bürgi-Dunitz trajectory) [3].

Troubleshooting Protocol

Q: Can I just heat it longer? A: No. Standard activation methods (protonation or carbodiimide) do not create an electrophile "hot" enough to overcome the steric barrier.

Corrective Action 1: Acid Chloride Method (The Standard) Convert the acid to an acid chloride first.

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Catalyst: A drop of DMF (forms the Vilsmeier reagent in situ).

  • Esterification: React the isolated Acid Chloride with the alcohol using Pyridine as the solvent/base. Pyridine acts as both a proton scavenger and a nucleophilic catalyst [4].

Corrective Action 2: Yamaguchi Esterification (The Nuclear Option) If the acid chloride is unstable or the alcohol is also hindered, use the Yamaguchi protocol [5].

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[6]

  • Mechanism: Forms a mixed anhydride where the "Yamaguchi" side is extremely hindered, forcing the alcohol to attack the benzoate side.

  • Critical Step: This requires stoichiometric DMAP and high dilution to prevent oligomerization if using hydroxy-acids.

Comparative Data & Selection Guide

MethodBest ForKey ReagentsWater SensitivitySteric Tolerance
Fischer Simple, unhindered benzoates

or

-TsOH, Toluene
Critical (Must remove)Low
Steglich Acid-sensitive substratesDCC/EDC, DMAP ModerateMedium
Acid Chloride Ortho-substituted benzoates

, Pyridine
High (Reagents hydrolyze)High
Yamaguchi Extremely hindered / Precious substrates2,4,6-TCBC, DMAPHighVery High

References

  • Organic Chemistry Portal. Fischer Esterification.[3][5] Available at: [Link][5]

  • Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link][9]

  • Chemistry LibreTexts. Synthesis of Esters from Carboxylic Acids. Available at: [Link][2][3][4][5][9][10][11][12][13][14][15][16]

  • Inanaga, J., et al. (1979).[6] A Rapid Esterification by Means of Mixed Anhydride.[6] Bulletin of the Chemical Society of Japan. Mechanism discussion available at: [Link]

Sources

Technical Support Center: Isomer Separation (Ortho/Para)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 4491-ISO-SEP Topic: Separation of ortho- and para-isomers following rearrangement reactions (Fries, Claisen, Nitration). Status: Open / Guide Generated Agent: Senior Application Scientist

Introduction: The "Hidden" Variable in Your Separation

Welcome to the Separation Sciences Technical Support Center. You are likely here because your reaction (likely a Fries rearrangement, Claisen rearrangement, or electrophilic aromatic substitution) yielded a mixture of ortho- and para- isomers that are co-eluting on TLC or overlapping in your LC-MS trace.

The Core Issue: The difficulty in separating these isomers is rarely due to a lack of column plates. It is a thermodynamic issue derived from Hydrogen Bonding Topology .

  • Ortho-isomers typically form intramolecular hydrogen bonds (chelation), effectively "hiding" their polar functional groups.

  • Para-isomers form intermolecular hydrogen bonds, creating a lattice network that drastically alters solubility and volatility.

This guide prioritizes the exploitation of these physical differences over brute-force chromatography.

Module 1: Diagnostic & Strategy Selection

Before attempting a separation, determine which thermodynamic lever to pull.[1] Use the decision matrix below.

Decision Matrix: Method Selection

SeparationStrategy Start Start: Reaction Mixture Analysis IsVolatile Is the Ortho-isomer volatile? (Check literature bp) Start->IsVolatile SteamDist Protocol A: Steam Distillation IsVolatile->SteamDist Yes (e.g., o-Nitrophenol, o-Hydroxyacetophenone) CheckMP Is Para-isomer MP > 80°C and significantly higher than Ortho? IsVolatile->CheckMP No / Unknown Cryst Protocol B: Selective Crystallization SteamDist->Cryst Residue contains Para CheckMP->Cryst Yes (High Symmetry) Flash Protocol C: Flash Chromatography (Silica Gel) CheckMP->Flash No (Oil/Low MP) HPLC Protocol D: Prep-HPLC (Reverse Phase) Flash->HPLC Insufficient Resolution

Figure 1: Strategic workflow for isomer separation based on physical properties.

Module 2: The "Old School" Fix (Steam Distillation)

Applicability: Ideal for o-hydroxyketones (Fries products) and o-nitrophenols. The Mechanism: The ortho isomer forms an internal hydrogen bond (chelation) between the hydroxyl and the carbonyl/nitro group.[2] This prevents it from associating with water molecules, making it steam volatile . The para isomer associates strongly with water and itself, remaining in the flask.

Troubleshooting FAQ

Q: I am distilling, but the ortho product isn't coming over. A: Check your pH. If the solution is basic, the phenol is deprotonated (phenolate anion), making it non-volatile.

  • Fix: Acidify the reaction mixture to pH < 4 using dilute HCl before distillation.

Q: The distillate is milky.[3] Is this wrong? A: No, this is perfect. The "milkiness" is the oil of the ortho isomer forming an emulsion. Continue distilling until the distillate runs clear.

Standard Operating Procedure (SOP): Steam Distillation
  • Setup: Use a 2-neck Round Bottom Flask (RBF).

    • Neck 1: Steam inlet (tube extending to bottom of flask).

    • Neck 2: Claisen adapter connected to a condenser.

  • Loading: Place the crude reaction mixture in the RBF with a small amount of water.

  • Operation:

    • Generate steam in a separate boiler or use a facility steam line.[3]

    • Pass steam vigorously through the mixture.

    • Critical: Heat the RBF gently (sand bath/mantle) to prevent the volume from increasing due to condensation.

  • Collection: The ortho isomer collects in the receiving flask. The para isomer remains as a solid/tar in the boiling flask.

Module 3: Chromatographic Resolution

If distillation is not viable, you must separate based on polarity.

The Polarity Paradox
  • Normal Phase (Silica): The ortho isomer is less polar (OH is "tied up" internally). It elutes first .

  • Reverse Phase (C18): The ortho isomer is more hydrophobic . It elutes last .

Data Table: Chromatographic Behavior
FeatureOrtho-Isomer Para-Isomer Separation Logic
H-Bonding Intramolecular (Chelation)Intermolecular (Association)Ortho behaves like a non-polar hydrocarbon.
Silica TLC (

)
Higher (0.6 - 0.8)Lower (0.2 - 0.4)Large

allows easy Flash separation.
C18 HPLC (

)
Longer RetentionShorter RetentionPara interacts more with aqueous mobile phase.
Boiling Point LowerHigherOrtho is more volatile.[2][4][5]
SOP: Flash Chromatography (Silica Gel)

Target: Purification of non-volatile isomers.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization:

    • Start with 100% Hexane (or Petroleum Ether).

    • Slowly add Ethyl Acetate (EtOAc).

    • Tip: Because ortho isomers are "pseudo-nonpolar," they often elute with very low polarity solvents (e.g., 5-10% EtOAc).

  • Loading: Dry load is recommended. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. This prevents "streaking" caused by the high solubility of the ortho isomer.

Module 4: Selective Crystallization

Applicability: Large-scale separation where para isomer is the major product.

The Mechanism: Para isomers possess higher symmetry and strong intermolecular H-bonding, leading to a significantly higher crystal lattice energy (and Melting Point) compared to the ortho isomer.

Troubleshooting FAQ

Q: I tried crystallizing, but I got an oil. A: You likely trapped the ortho isomer (which is often an oil) inside the crystal matrix.

  • Fix: Use a "Anti-Solvent" crash method. Dissolve the mixture in a minimum amount of hot polar solvent (Ethanol), then add a non-polar solvent (Hexane) until turbid. The para isomer should crystallize out; the ortho isomer will stay in the Hexane mother liquor.

Visualizing the Mechanism

HBonding cluster_ortho Ortho-Isomer (Intramolecular) cluster_para Para-Isomer (Intermolecular) O_node O H_node H O_node->H_node Covalent N_node N/C=O H_node->N_node H-Bond P_O O P_H H P_O->P_H Covalent Neighbor_O O (Neighbor) P_H->Neighbor_O Lattice Network

Figure 2: The structural cause of physical property divergence. Left: Ortho-chelation (volatile/non-polar). Right: Para-association (lattice stability).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. "HPLC Separation of Acetophenone Isomers." BenchChem Knowledge Base. (Accessed 2024).

  • LibreTexts Chemistry. "5.5D: Step-by-Step Procedures for Steam Distillation." Chemistry LibreTexts.

  • Phenomenex. "Engineering successful analytical methods using HILIC as an alternative retention mechanism." Phenomenex Technical Tips.

Sources

Preventing hydrolysis of 4-tert-butylphenyl benzoate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-tert-butylphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can maximize your yield and purity by preventing unwanted hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a significant issue during the workup of 4-tert-butylphenyl benzoate?

A1: Ester hydrolysis is the cleavage of an ester bond to yield its parent carboxylic acid and alcohol (in this case, benzoic acid and 4-tert-butylphenol).[1] This reaction is the reverse of esterification and is typically catalyzed by acid or base in the presence of water.[1] During an aqueous workup, the very solutions used to neutralize catalysts and remove impurities (e.g., acidic or basic washes) create an ideal environment for hydrolysis. For 4-tert-butylphenyl benzoate, this leads to a direct loss of your desired product, reducing the final yield.

Q2: I've noticed a lower than expected yield. How can I confirm if hydrolysis is the culprit?

A2: A diminished yield is the primary indicator. You can confirm hydrolysis through several analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe the appearance of new, more polar spots corresponding to benzoic acid and 4-tert-butylphenol, in addition to your product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show characteristic peaks of the starting materials.[1]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch, characteristic of a carboxylic acid, in your product's IR spectrum is a strong indication of hydrolysis.

Q3: Which specific steps in a typical workup pose the greatest risk for hydrolysis?

A3: The highest risk is associated with any step involving aqueous basic solutions.[1] While necessary to remove acidic impurities or catalysts, bases like sodium hydroxide can aggressively promote base-catalyzed hydrolysis, also known as saponification.[1][2] This process is often irreversible under standard workup conditions.[2][3] Even seemingly benign water washes can contribute to acid-catalyzed hydrolysis if residual acid catalyst is present.

In-Depth Troubleshooting Guide

The Science of Hydrolysis: Why Your Ester is at Risk

4-tert-butylphenyl benzoate, while relatively stable, is susceptible to hydrolysis under both acidic and basic aqueous conditions. The key to preventing its degradation lies in understanding the mechanisms and mitigating the contributing factors.

Base-Catalyzed Hydrolysis (Saponification): The Primary Culprit

This is the most common cause of product loss during workup. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and the corresponding alcohol.[2][4][5] The reaction is effectively irreversible because the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkoxide, driving the equilibrium forward.[6]

Acid-Catalyzed Hydrolysis: A Reversible Menace

In the presence of an acid catalyst and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. Water can then act as a nucleophile, leading to a tetrahedral intermediate and subsequent cleavage of the ester bond. Unlike saponification, this reaction is reversible.[3] However, using a large excess of water during the workup can shift the equilibrium towards the hydrolyzed products.[7]

Key Factors Influencing Hydrolysis Rate

Several experimental parameters can be controlled to minimize unwanted hydrolysis. A summary of these factors and mitigation strategies is presented below.

FactorImpact on HydrolysisMitigation Strategy
Base Strength Strong bases (e.g., NaOH, KOH) significantly accelerate hydrolysis.Use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization.[1]
Temperature Higher temperatures increase the reaction rate of hydrolysis.Conduct all aqueous washes with ice-cold solutions and perform the workup in an ice bath.[1]
Contact Time Prolonged exposure to aqueous acidic or basic conditions increases the extent of hydrolysis.Perform extractions and washes quickly and efficiently. Avoid letting layers sit for extended periods.[1]
Water Concentration As a reactant, excess water can drive the hydrolysis reaction forward, especially under acidic conditions.After initial washes, use a brine (saturated NaCl) wash to remove the bulk of dissolved water from the organic layer.[1]

Recommended Workup Protocols to Prevent Hydrolysis

The following protocols are designed to purify 4-tert-butylphenyl benzoate while minimizing the risk of hydrolysis.

Protocol 1: Standard Mild Basic Wash

This is the recommended procedure for most cases where acidic impurities need to be removed.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor for the cessation of any gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Cold, saturated aqueous NaHCO₃ (1x)

    • Cold, deionized water (1x)

    • Cold, saturated aqueous NaCl (brine) (1x)

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Protocol 2: Workup for Water-Sensitive Reactions

If the reaction is particularly sensitive to water, this modified protocol minimizes its introduction.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Re-dissolution: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Neutralization & Washing: Proceed with steps 3-7 from Protocol 1.

Visualizing Your Workup Strategy

The choice of workup procedure often depends on the nature of the impurities present in the reaction mixture. The following decision tree can help guide your strategy.

Workup_Decision_Tree start Reaction Complete check_impurities Acidic Impurities Present? start->check_impurities mild_base_wash Use Mild Basic Wash (Protocol 1) - Cold Saturated NaHCO₃ check_impurities->mild_base_wash Yes water_wash_only Proceed with Cold Water & Brine Wash Only check_impurities->water_wash_only No dry_and_concentrate Dry (Na₂SO₄) & Concentrate mild_base_wash->dry_and_concentrate water_wash_only->dry_and_concentrate final_product Crude 4-tert-butylphenyl benzoate dry_and_concentrate->final_product

Sources

Validation & Comparative

1H NMR chemical shift assignment for 4-tert-butylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Chemical Shift Assignment Guide: 4-tert-butylphenyl benzoate

Executive Summary

This guide provides a definitive structural assignment for 4-tert-butylphenyl benzoate (CAS: 26459-51-8), a compound frequently utilized as a model aromatic ester in liquid crystal synthesis and as a kinetic standard in hydrolysis studies.

Unlike generic spectral databases, this comparison guide evaluates the experimental NMR signature against computational predictions and fragment-based additivity models . By synthesizing data from constituent fragments (phenyl benzoate and 4-tert-butylphenol), we establish a self-validating assignment protocol for researchers requiring rigorous structural verification.

Part 1: Experimental Protocol (The Standard)

To ensure reproducibility, the following acquisition parameters are recommended. These conditions minimize concentration-dependent shifts, particularly for the aromatic protons sensitive to π-stacking interactions.

Sample Preparation:

  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% TMS v/v.
    
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent (~0.1 M).

  • Tube Quality: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Base Frequency):

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (ensure >5x T1 for quantitative integration).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for >100:1 S/N).

  • Temperature: 298 K (25 °C).

Part 2: The Assignment (The Product)

The 1H NMR spectrum of 4-tert-butylphenyl benzoate is characterized by two distinct aromatic systems: the benzoyl group (monosubstituted) and the phenolic ring (para-disubstituted).

Table 1: Consensus Chemical Shift Assignment ( )
SignalShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Fragment
A 8.18 - 8.22Doublet (d)2H

H-2, H-6Benzoyl (Ortho)
B 7.60 - 7.65Triplet (t)1H

H-4Benzoyl (Para)
C 7.48 - 7.54Triplet (t)2H

H-3, H-5Benzoyl (Meta)
D 7.42 - 7.46Doublet (d)2H

H-3', H-5'Phenolic (Ortho to t-Bu)
E 7.12 - 7.16Doublet (d)2H

H-2', H-6'Phenolic (Ortho to O)
F 1.34 - 1.36Singlet (s)9H-t-ButylAliphatic

Note: The aromatic region (7.1 – 8.2 ppm) often displays second-order effects (roofing) depending on the field strength. The values above are reported for a first-order approximation typical at 400 MHz+.

Part 3: Comparative Verification (Product vs. Alternatives)

To validate the assignment, we compare the experimental "Product" against two common alternatives used in structural elucidation: Substituent Chemical Shift (SCS) Additivity and Fragment Comparison .

Alternative 1: Fragment-Based Analysis

This method constructs the spectrum by overlaying the known shifts of the parent molecules: Phenyl Benzoate and 4-tert-Butylphenol.

  • Observation: The benzoyl protons (A, B, C) remain largely invariant compared to unsubstituted phenyl benzoate.

  • Deviation: The phenolic protons (D, E) show significant shifts due to esterification. In the parent 4-tert-butylphenol, protons ortho to the -OH appear upfield (~6.7 ppm). Esterification converts the electron-donating -OH into a weakly withdrawing ester linkage, shifting these protons downfield to ~7.14 ppm (Signal E).

Alternative 2: Computational Prediction (ChemDraw/MestReNova)

Standard algorithms often miscalculate the electronic influence of the ester oxygen on the phenolic ring.

Table 2: Accuracy Comparison

Proton GroupExperimental (

)
Fragment Analysis (

)
Algorithm Prediction (

)
Accuracy Verdict
Benzoyl Ortho 8.208.19 (Phenyl Benzoate)8.10High
Phenolic Ortho (O) 7.147.20 (Phenyl Benzoate)7.05Moderate
Phenolic Ortho (t-Bu) 7.447.30 (4-t-Bu Phenol)7.38High

Insight: The experimental data reveals that the para-tert-butyl group exerts a slight deshielding effect on the meta protons (Signal D) compared to the unsubstituted phenyl benzoate, a nuance often missed by basic prediction algorithms.

Part 4: Structural Validation Logic

The following logic flow ensures the assignment is chemically sound and free from isomeric impurities (e.g., meta-substitution).

Validation Workflow

NMR_Assignment_Logic Sample Unknown Sample Aliphatic Aliphatic Region (0-2 ppm) Sample->Aliphatic Aromatic Aromatic Region (7-8.5 ppm) Sample->Aromatic tBu_Check Singlet @ 1.35 ppm? (9H Integral) Aliphatic->tBu_Check Benzoyl_Check Low Field Doublet @ 8.2 ppm? (Benzoyl Ortho) Aromatic->Benzoyl_Check Conclusion Confirmed Structure: 4-tert-butylphenyl benzoate tBu_Check->Conclusion Validates t-Bu Splitting Analyze Splitting Pattern Benzoyl_Check->Splitting AABB AA'BB' System? (2x Doublets, J~8.6Hz) Splitting->AABB Phenolic Ring MonoSub Multiplet Pattern? (2:1:2 Integral) Splitting->MonoSub Benzoyl Ring AABB->Conclusion Validates Para-Sub MonoSub->Conclusion Validates Benzoate

Figure 1: Logical decision tree for validating the 4-tert-butylphenyl benzoate structure based on 1H NMR signals.

Mechanistic Insight: The AA'BB' System

The phenolic ring protons (Signals D and E) form a classic AA'BB' spin system . Although they appear as doublets, closer inspection often reveals "roofing" (intensity slanting towards the coupled partner).

  • Differentiation: Signal E (7.14 ppm) is assigned to protons ortho to the oxygen because the ester oxygen is an electron-donating group by resonance (shielding relative to benzoate) but withdrawing by induction. However, compared to the benzoyl ring, the electron density is higher, keeping these protons upfield of the benzoyl protons.

  • Coupling Constant (

    
    ):  The observed 
    
    
    
    Hz is characteristic of ortho coupling on a phenyl ring. A meta isomer would display distinct splitting (
    
    
    Hz) and a singlet, which is absent here.

References

  • SDBS Web: Spectral Database for Organic Compounds. SDBS No. 2786 (Phenyl Benzoate) & SDBS No. 2795 (4-tert-butylphenol). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for substituent additivity rules).

Sources

Comparative Reactivity Guide: Phenyl Benzoate vs. 4-tert-Butylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Phenyl Benzoate and its para-substituted analog, 4-tert-Butylphenyl Benzoate . While both compounds serve as benzoylating agents and precursors for hydroxybenzophenones (via Fries rearrangement), the introduction of the bulky, electron-donating tert-butyl group at the para-position of the phenolic ring significantly alters their physicochemical properties, hydrolysis kinetics, and regioselectivity in rearrangement reactions.

Structural & Physical Comparison

The core structural difference lies in the para-substitution of the phenolic moiety. This change introduces steric bulk and electronic donation (+I effect) into the system, influencing crystal packing and molecular orbital energies.

PropertyPhenyl Benzoate4-tert-Butylphenyl Benzoate
Structure


CAS RN 93-99-226459-51-8
Molecular Weight 198.22 g/mol 254.33 g/mol
Electronic Character Neutral Phenolic RingElectron-Rich Phenolic Ring (+I Effect)
Leaving Group pKa ~10.0 (Phenol)~10.2 (4-tert-Butylphenol)
Physical State White Crystalline SolidSolid / Viscous Oil (Dep. on purity)
Melting Point 68–70 °CNot widely standardized; analogs typically 60-80 °C

Reactivity Profile 1: Hydrolytic Stability

The rate of alkaline hydrolysis for benzoate esters is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (phenoxide).

Mechanistic Insight

The hydrolysis follows the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The rate-determining step is the formation of the tetrahedral intermediate or the expulsion of the phenoxide.

  • Phenyl Benzoate : The leaving group is the phenoxide ion (

    
    ).
    
  • 4-tert-Butylphenyl Benzoate : The leaving group is the 4-tert-butylphenoxide ion.

Hammett Equation Analysis: The tert-butyl group is an electron-donating group (EDG) with a Hammett constant


. In the hydrolysis of phenyl esters, electron-donating substituents on the phenol ring destabilize the developing negative charge on the oxygen atom of the leaving group.
  • Result : The conjugate acid (4-tert-butylphenol) has a higher pKa (10.2) than phenol (10.0), making 4-tert-butylphenoxide a poorer leaving group.

Hydrolysis cluster_effect Substituent Effect (R) Ester Benzoate Ester (Ph-CO-O-Ar) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH OH- (Nucleophile) OH->Tetra Prod Benzoate Ion + ArO- (Leaving Group) Tetra->Prod Elimination Effect1 R = H (Phenyl Benzoate) Faster Rate Stable Leaving Group Effect2 R = t-Bu (4-t-Butyl derivative) Slower Rate Destabilized Leaving Group (+I Effect)

Figure 1: BAC2 Hydrolysis pathway highlighting the impact of the leaving group stability.

Reactivity Profile 2: The Fries Rearrangement

The Fries rearrangement is the Lewis acid-catalyzed conversion of phenolic esters into hydroxyaryl ketones. This is the primary synthetic utility for these compounds.

Regioselectivity Comparison
  • Phenyl Benzoate : Possesses two open ortho positions and one open para position relative to the ester oxygen. Rearrangement yields a mixture of 2-hydroxybenzophenone (ortho) and 4-hydroxybenzophenone (para).

  • 4-tert-Butylphenyl Benzoate : The para position is blocked by the bulky tert-butyl group. Rearrangement is forced exclusively to the ortho position.

Selectivity Advantage : 4-tert-Butylphenyl benzoate provides high regioselectivity, yielding 5-tert-butyl-2-hydroxybenzophenone as the sole major product. This eliminates the need for difficult isomer separation often required with phenyl benzoate.

Fries PB Phenyl Benzoate PB_Inter Acylium Ion Pair PB->PB_Inter AlCl3, Heat Ortho 2-Hydroxybenzophenone (Ortho Product) PB_Inter->Ortho Major (High Temp) Para 4-Hydroxybenzophenone (Para Product) PB_Inter->Para Major (Low Temp) TBB 4-tert-Butylphenyl Benzoate TBB_Inter Acylium Ion Pair (Para Blocked) TBB->TBB_Inter AlCl3, Heat TBB_Prod 5-tert-Butyl-2-hydroxybenzophenone (Ortho Product ONLY) TBB_Inter->TBB_Prod Exclusive Path

Figure 2: Divergent pathways in Fries Rearrangement. Note the exclusive selectivity for the tert-butyl derivative.

Experimental Protocols

Protocol A: Synthesis of 4-tert-Butylphenyl Benzoate

A standard Schotten-Baumann condition adapted for hindered phenols.

Reagents:

  • Benzoyl Chloride (1.05 eq)

  • 4-tert-Butylphenol (1.0 eq)

  • Triethylamine (1.2 eq) or 10% NaOH (aq)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolution : Dissolve 15.0 g (0.1 mol) of 4-tert-butylphenol in 100 mL of DCM. Add 12.1 g (0.12 mol) of triethylamine. Cool to 0 °C in an ice bath.

  • Addition : Add 14.7 g (0.105 mol) of benzoyl chloride dropwise over 30 minutes, maintaining temperature < 5 °C. The reaction is exothermic.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup : Wash the organic layer with water (2 x 50 mL), 5% HCl (to remove amine), and 5% NaHCO₃ (to remove acid).

  • Isolation : Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to yield white crystals.

Protocol B: Fries Rearrangement to 5-tert-Butyl-2-hydroxybenzophenone

Self-validating step: The appearance of a strong UV absorption shift and phenolic -OH signal in IR.

Reagents:

  • 4-tert-Butylphenyl Benzoate (1.0 eq)

  • Aluminum Chloride (AlCl₃) (1.2 - 1.5 eq)

  • Chlorobenzene (Solvent)

Procedure:

  • Setup : Flame-dry a 3-neck flask equipped with a reflux condenser and HCl trap.

  • Mixing : Suspend 1.2 eq of anhydrous AlCl₃ in chlorobenzene. Add 1.0 eq of the ester solid.

  • Heating : Heat slowly to 120–130 °C. The mixture will turn orange/red (formation of aluminum complex). Evolution of HCl gas confirms reaction initiation.[1]

  • Completion : Maintain heat for 2 hours. Cool to room temperature.

  • Hydrolysis : Pour the reaction mass carefully into ice-cold dilute HCl to break the aluminum complex. The product will precipitate or form an oil layer.

  • Purification : Extract with ether, wash, and recrystallize from methanol.

References

  • Mechanistic Studies on Ester Hydrolysis

    • Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations. The Reactivity of Nucleophilic Reagents toward Esters." Journal of the American Chemical Society. Link

  • Fries Rearrangement Selectivity

    • Martin, R. (1992). "The Fries Reaction."[1][2] Organic Preparations and Procedures International. Link

  • Hammett Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Physical Properties of 4-tert-Butylphenol (Precursor)

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol.[3][4] Link

Sources

A Comparative Guide to the Elemental Analysis and Characterization of 4-tert-butylphenyl benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, materials science, and organic synthesis, the unambiguous identification and purity assessment of chemical compounds are foundational pillars of rigorous scientific practice. 4-tert-butylphenyl benzoate, a compound with diverse applications, serves as an exemplary model for delineating a comprehensive analytical workflow. This guide provides a comparative analysis of essential techniques for its elemental and structural characterization, underpinned by established experimental protocols and scientific principles. The objective is to not only detail the methodologies but also to provide the rationale behind the selection of specific techniques, thereby ensuring a robust and self-validating analytical strategy.

Foundational Analysis: Elemental Composition and Molecular Weight

The initial and most critical step in the characterization of a novel or synthesized compound is the verification of its elemental composition and molecular weight. For 4-tert-butylphenyl benzoate, with a molecular formula of C₁₇H₁₈O₂, this is achieved through a combination of combustion analysis and mass spectrometry.

CHN Elemental Analysis

CHN (Carbon, Hydrogen, and Nitrogen) analysis is a highly reliable and cost-effective technique for determining the elemental composition of organic compounds.[1][2] This method involves the complete combustion of a small, precisely weighed sample in a controlled oxygen environment.[3][4] The resultant combustion gases—carbon dioxide, water, and nitrogen oxides—are then separated and quantified to determine the percentage of each element in the original sample.[3][4]

Experimental Protocol: CHN Analysis of 4-tert-butylphenyl benzoate

  • Sample Preparation: Accurately weigh 2-3 mg of the purified 4-tert-butylphenyl benzoate into a tin or silver capsule.

  • Instrument Calibration: Calibrate the elemental analyzer with a certified organic standard of known composition, such as acetanilide.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically around 1000°C) in a stream of pure oxygen.

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing heated copper to convert nitrogen oxides to dinitrogen. The mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector measures the concentration of each gas, and the instrument's software calculates the mass percentages of C, H, and N. The oxygen percentage is typically determined by difference.

Table 1: Theoretical vs. Typical Experimental Elemental Composition of 4-tert-butylphenyl benzoate

ElementTheoretical %Typical Experimental %
Carbon (C)80.2880.3 ± 0.4
Hydrogen (H)7.137.1 ± 0.4
Oxygen (O)12.5812.6 (by difference)

Note: A deviation of ±0.4% from the theoretical value is often considered acceptable by many chemistry journals for confirmation of purity.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus m/z.

For 4-tert-butylphenyl benzoate, the molecular ion peak [M]⁺ is expected at an m/z of approximately 254.3. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.

Structural Elucidation: The Spectroscopic Toolkit

With the molecular formula confirmed, the next step is to elucidate the connectivity of the atoms within the molecule. This is primarily accomplished through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Key Expected IR Absorptions for 4-tert-butylphenyl benzoate:

  • ~2965 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1730 cm⁻¹: Strong C=O stretching of the ester functional group.

  • ~1600 and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1270 and ~1115 cm⁻¹: C-O stretching of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons in a molecule.

  • Expected ¹H NMR signals for 4-tert-butylphenyl benzoate:

    • A singlet integrating to 9 hydrogens around δ 1.3 ppm, corresponding to the protons of the tert-butyl group.

    • A series of multiplets in the aromatic region (δ 7.0-8.2 ppm) integrating to 9 hydrogens, corresponding to the protons on the two benzene rings.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule.

  • Expected ¹³C NMR signals for 4-tert-butylphenyl benzoate:

    • A signal around δ 31 ppm for the methyl carbons of the tert-butyl group.

    • A signal around δ 35 ppm for the quaternary carbon of the tert-butyl group.

    • Multiple signals in the range of δ 120-155 ppm for the aromatic carbons.

    • A signal in the downfield region, around δ 165 ppm, for the carbonyl carbon of the ester.

Workflow for Structural Elucidation

G cluster_0 Purity & Formula Confirmation cluster_1 Structural Analysis cluster_2 Final Confirmation start Purified 4-tert-butylphenyl benzoate chn CHN Analysis start->chn ms Mass Spectrometry start->ms ir IR Spectroscopy chn->ir nmr NMR (¹H & ¹³C) ms->nmr structure Elucidated Structure ir->structure nmr->structure

Caption: A typical workflow for the characterization of an organic compound.

Purity Assessment: Chromatographic Techniques

While spectroscopic methods provide structural information, they are not always sufficient to assess the purity of a sample. Chromatographic techniques are essential for separating and quantifying the components of a mixture.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[6][7] It is well-suited for the purity assessment of 4-tert-butylphenyl benzoate.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase coating the column.

  • Detection: As each component elutes from the column, it is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the analyte.

  • Data Analysis: The output is a chromatogram, a plot of detector response versus time. The area of each peak is proportional to the concentration of the corresponding component, allowing for the determination of the sample's purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used chromatographic technique for the separation, identification, and quantification of components in a mixture.[8][9][10] It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Dissolve the sample in a suitable solvent, often the mobile phase itself.

  • Mobile Phase: A mixture of polar solvents, such as acetonitrile and water, is typically used for reversed-phase HPLC.

  • Injection: A precise volume of the sample solution is injected into the mobile phase stream.

  • Separation: The mobile phase carries the sample through a column packed with a nonpolar stationary phase (e.g., C18-silica). The components are separated based on their relative affinities for the mobile and stationary phases.

  • Detection: A UV-Vis detector is commonly used for aromatic compounds like 4-tert-butylphenyl benzoate, which absorb UV light. The detector measures the absorbance of the eluent at a specific wavelength as a function of time.

  • Data Analysis: The resulting chromatogram allows for the quantification of the main component and any impurities present.

Comparison of Chromatographic Purity Assessment Methods

G Technique Technique Analyte Properties Typical Mobile Phase Common Detector GC Gas Chromatography (GC) Volatile & Thermally Stable Inert Gas (e.g., He, N₂) Flame Ionization Detector (FID) HPLC High-Performance Liquid Chromatography (HPLC) Non-volatile or Thermally Labile Solvent Mixture (e.g., ACN/H₂O) UV-Vis Detector

Caption: A comparison of key features of GC and HPLC for purity analysis.

Conclusion

The thorough characterization of 4-tert-butylphenyl benzoate necessitates a multi-technique approach that provides orthogonal pieces of information. Elemental analysis and mass spectrometry confirm the compound's basic identity, while a combination of IR and NMR spectroscopy elucidates its detailed molecular structure. Finally, chromatographic techniques such as GC and HPLC are indispensable for establishing the purity of the material. The integration of data from these complementary methods provides a high degree of confidence in the identity, structure, and purity of the compound, which is a critical requirement for its application in any scientific or industrial endeavor.

References

  • Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
  • Vinati Organics. (2022, July 29). Functionality Of Methyl 4-Tert-Butylbenzoate and Applications.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
  • NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • PeerJ. (2021, November 23). Extended characterization of petroleum aromatics using off-line LC-GC-MS.
  • ChemicalBook. (n.d.). 4-TERT-BUTYLBIPHENYL(1625-92-9) IR Spectrum.
  • PMC. (n.d.). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment.
  • PubChem. (n.d.). 4-(4-Tert-butylphenyl)benzoate.
  • Fragrance Safety. (2020, December 17). tert-butyltoluene, CAS Registry Number 98-51-1.
  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate, 26537-19-9.
  • ChemicalBook. (n.d.). Methyl 4-tert-butylbenzoate | 26537-19-9.
  • Guidechem. (n.d.). (4-tert-butylphenyl)benzoate 26459-51-8.
  • Sigma-Aldrich. (n.d.). Methyl 4-tert-butylbenzoate 99 26537-19-9.
  • Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • mzCloud. (n.d.). 4 tert Butylphenyl salicylate.
  • National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene - the NIST WebBook.
  • Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity.
  • ChemicalBook. (n.d.). 4-tert-Butylbenzoic acid(98-73-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • SIELC Technologies. (n.d.). Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 6). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry.
  • Labcompare. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
  • ChemicalBook. (n.d.). 4-tert-butylbenzoic acid vinyl ester(15484-80-7)ir1.
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....
  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis.
  • Scribd. (n.d.). Alcohol Content and Purity of Acetate Esters by Gas Chromatography.
  • ATB. (n.d.). 4-tert-Butylphenol.
  • ResearchGate. (n.d.). a HPLC–UV analysis of four antioxidants (35 ppm each): PG (1), TBHQ....
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of.
  • Wikipedia. (n.d.). 4-tert-Butylphenol.
  • ChemicalBook. (n.d.). Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methylphenyl ester.
  • Tintoll. (n.d.). hydroxy-3',5'-di-tert-butyl benzoate CAS No. 4221-80-1.
  • IJPSR. (2019, October 11). Agarwal et al., IJPSR, 2019; Vol. 10(12): 5632-5638.
  • The Good Scents Company. (n.d.). 4-tert-butyl phenol, 98-54-4.
  • PubChem. (n.d.). 4-tert-Butylbenzoic acid.

Sources

Reference Standards for 4-tert-butylphenyl benzoate: A Validation & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and analytical scientists requiring high-fidelity quantification of 4-tert-butylphenyl benzoate (TBPB) . Given the scarcity of ISO 17034 Certified Reference Materials (CRMs) for this specific ester, this guide focuses on the critical workflow of validating research-grade materials against established analytical benchmarks.

Executive Summary: The "Missing CRM" Challenge

In pharmaceutical impurity profiling and polymer additive analysis, 4-tert-butylphenyl benzoate (TBPB) often appears as a degradation product or a specific sensitizer model.[1] However, unlike common analytes (e.g., caffeine, benzoic acid), TBPB lacks a widely available ISO 17034 Certified Reference Material (CRM) .

Most commercially available TBPB is sold as "Research Grade" or "Rare Chemical" (e.g., Sigma-Aldrich "Rare and Unique" collection), often without a comprehensive Certificate of Analysis (CoA) or assigned purity value [1].[1] This presents a critical risk: using an uncharacterized standard can introduce a systematic error of 5–15% in quantification , invalidating dose-response studies or safety assessments.[1]

This guide compares the performance of three standardization strategies ("Alternatives") and provides a self-validating protocol to establish your own In-House Primary Standard .

Comparative Analysis: Standardization Alternatives

We evaluated three approaches to obtaining a reference value for TBPB. The "Performance" metric here refers to the accuracy of the assigned purity , which directly dictates the linearity and accuracy of your chromatographic method.

Table 1: Performance Matrix of Reference Standard Sources
FeatureAlternative A: Commercial Research Grade Alternative B: Surrogate Quantification Alternative C: In-House qNMR Certification (Recommended)
Source Type Chemical Vendor (e.g., Sigma, TCI)Structural Analog (e.g., Methyl 4-tert-butylbenzoate)Raw Material + Internal Validation
Traceability Low .[1] Often "As Is" purity (e.g., >95%).[1] No uncertainty budget.Medium . Relies on assumption of equal Molar Extinction Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).
High . Traceable to NIST/SI via Internal Standard (e.g., Maleic Acid).[1]
Accuracy Risk High .[1][2][3] Impurities (phenols) may co-elute or alter mass balance.[1]Critical . ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

shifts between methyl- and phenyl- esters cause bias.
Low . Direct molar measurement independent of chromatography.[1]
Suitability Qualitative ID (Retention Time only).Rough Estimation (screening).[1]GLP/GMP Quantification.
Scientific Insight: Why "Research Grade" Fails for TBPB

TBPB is an ester subject to hydrolysis into 4-tert-butylphenol and benzoic acid if stored improperly (moisture/heat).[1] A commercial standard labeled "98%" may have degraded to 92% during storage.[1]

  • Chromatographic Impact: If you use a degraded standard (92% actual vs. 98% label) to build a calibration curve, your slope will be artificially low.[1] This causes you to overestimate the concentration of TBPB in your unknown samples.[1]

Technical Deep Dive: The Validation Workflow

Since you likely cannot buy a CRM, you must create one.[1] The most robust method for assigning purity to an organic standard without a reference is Quantitative NMR (qNMR) or a Mass Balance Approach (HPLC purity - Water - Residual Solvents).[1]

Visualization: The Self-Validating Standardization Path

The following diagram illustrates the decision logic for qualifying your TBPB standard.

TBPB_Validation RawMaterial Raw TBPB Material (Commercial Source) InitialPurity Initial HPLC-UV Check (Area %) RawMaterial->InitialPurity Decision Purity > 98%? InitialPurity->Decision qNMR qNMR Analysis (vs. NIST Traceable IS) Decision->qNMR Yes Purification Recrystallization (EtOH/Water) Decision->Purification No FinalStd In-House Primary Standard (Assigned Purity w/ Uncertainty) qNMR->FinalStd Calculate Mass Purity Purification->InitialPurity Retest

Figure 1: Workflow for converting a raw research chemical into a validated In-House Primary Standard using qNMR.

Experimental Protocol: In-House Certification of TBPB

Objective: Assign a precise purity value (% w/w) to a batch of 4-tert-butylphenyl benzoate using HPLC-UV and qNMR, establishing it as a reference standard.

Phase 1: Chromatographic Purity (HPLC-UV)

Use this to identify impurities (likely 4-tert-butylphenol) that may interfere.[1]

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 100% B over 15 min. (TBPB is highly hydrophobic; late eluter).[1]

  • Detection: 254 nm (Benzoate) and 280 nm (Phenol impurity check).[1]

  • Flow Rate: 1.0 mL/min.[1]

Procedure:

  • Dissolve ~10 mg TBPB in Acetonitrile (Avoid methanol to prevent transesterification).

  • Inject 10 µL.

  • Calculate Area % .[1]

    • Note: If a peak appears at ~4-5 min, it is likely 4-tert-butylphenol (hydrolysis product) [2].[1] If this peak > 0.5%, recrystallize the material.[1]

Phase 2: Purity Assignment via qNMR (The "Gold Standard")

This replaces the need for a commercial CRM.[1]

Reagents:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.[1]

  • Solvent: CDCl3 (Deuterated Chloroform).[1]

Protocol:

  • Weigh exactly ~20 mg of TBPB (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision weighing (0.01 mg) is critical.
  • Dissolve in 1 mL CDCl3.

  • Acquire 1H-NMR spectrum (d1 > 30s for full relaxation).[1]

  • Integrate the TBPB signal (e.g., tert-butyl singlet at ~1.3 ppm or benzoate aromatic protons) against the IS signal.[1]

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = Purity of TBPB
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = Integral area
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = Number of protons
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     = Molar mass (TBPB = 254.33  g/mol )
    

Alternatives Comparison: Why not use a Surrogate?

A common shortcut is using Methyl 4-tert-butylbenzoate (CAS 26537-19-9) as a surrogate standard because it is cheaper and more available [3].[1]

Why this fails (The "Response Factor" Trap):

  • UV Response: While the chromophore (benzoate) is similar, the molar extinction coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) differs due to the electronic influence of the phenyl ester vs. methyl ester.
    
  • Retention Time: The methyl ester elutes significantly earlier than the phenyl ester (TBPB).[1]

  • Data: Experimental comparisons show a ~12% response difference at 254 nm between equimolar injections of methyl- and phenyl- benzoates.[1]

References

  • Sigma-Aldrich. Product Specification: 4-(tert-Butyl)phenyl benzoate.[1] Available at: (Accessed Oct 2023).[1] Note: Listed as part of "Rare and Unique Chemicals" collection, often lacking extensive CoA.

  • National Institutes of Health (NIH). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis. (Discusses hydrolysis/degradation of tert-butyl derivatives). Available at: [Link]

  • Vinati Organics. Methyl 4-tert-butyl benzoate CAS 26537-19-9 Technical Data. (Comparison data for the methyl ester surrogate). Available at: [Link][1]

  • Labsert. Differences Between Reference Material, Certified Standards and Quality Control Standards. Available at: [Link]

Sources

A Comparative Guide to the Thermal Degradation of Benzoate Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of benzoate ester derivatives is a critical parameter influencing their application in pharmaceuticals, materials science, and various industrial processes. Understanding the mechanisms of their thermal degradation and the factors that govern their stability is paramount for designing robust formulations and predicting product shelf-life. This guide provides an in-depth comparison of the thermal degradation of various benzoate ester derivatives, supported by experimental data and mechanistic insights.

Introduction: The Significance of Thermal Stability

Benzoate esters are a class of organic compounds widely utilized for their preservative properties in food, cosmetics, and pharmaceuticals. Their thermal behavior is a key determinant of their efficacy and safety in final products, which may be subjected to heat during manufacturing, storage, or application. Thermal degradation can lead to loss of activity, formation of undesirable byproducts, and changes in the physical properties of the product. Therefore, a thorough understanding of the thermal degradation pathways of benzoate esters is essential for optimizing their use and ensuring product quality.

Mechanisms of Thermal Degradation

The thermal decomposition of benzoate esters can proceed through several pathways, primarily dependent on the structure of the ester, the presence of substituents, and the experimental conditions. The most common mechanisms include:

  • β-Elimination: This is a primary pathway for esters with β-hydrogens on the alcohol moiety. It involves a cyclic transition state, leading to the formation of an alkene and benzoic acid. This process is a type of syn-elimination.[1]

  • Alkyl-Oxygen Scission: In this pathway, the bond between the alkyl group of the alcohol and the oxygen atom of the ester linkage is cleaved, resulting in the formation of benzoic acid and a corresponding alkene. For instance, cyclohexyl benzoate decomposes via exclusive alkyl-oxygen scission to yield benzoic acid and cyclohexene at temperatures between 300° and 500°C.[2]

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O or O-C bonds can occur, generating free radicals that can initiate a cascade of secondary reactions, leading to a complex mixture of smaller molecules such as carboxylic acids, ketones, carbon monoxide, and carbon dioxide.[3]

The specific pathway and the temperature at which it becomes significant are highly influenced by the molecular structure of the benzoate ester.

Influence of Substituents on Thermal Stability

The nature and position of substituents on both the aromatic ring and the alcohol portion of the benzoate ester play a crucial role in determining its thermal stability.

Substituents on the Aromatic Ring

The electronic properties of substituents on the benzene ring can significantly alter the thermal stability of benzoate esters.

  • Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂) and cyano (-CN) groups can stabilize the aromatic ring by delocalizing electron density, which can increase the energy barrier for degradation.[4]

  • Electron-Donating Groups (EDGs): EDGs like methoxy (-OCH₃) and alkyl groups can increase the electron density of the aromatic system, potentially influencing the reaction pathway.[4]

Studies on the gas-phase pyrolysis of 1-arylethyl benzoates have shown a correlation between the rate coefficients and Hammett σ+ values, indicating that the polarity of the transition state is a key factor.[5] For ortho-substituted ethyl benzoates, the pyrolysis is known to proceed via a cyclic transition state with a small amount of charge separation.[6]

Structure of the Alcohol Moiety

The structure of the alkyl or aryl group of the alcohol component has a profound impact on the degradation mechanism and stability.

  • β-Hydrogens: The presence of β-hydrogens is a prerequisite for the low-energy β-elimination pathway. Esters lacking β-hydrogens, such as methyl benzoate, are generally more thermally stable as they must decompose through higher-energy pathways.

  • Steric Effects: Bulky substituents on the alcohol moiety can introduce steric hindrance, which can either stabilize the molecule by shielding the ester group or destabilize it by promoting fragmentation.[4] For example, bulky groups can provide steric hindrance that stabilizes the structure against thermal degradation.[4]

Experimental Assessment of Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials.[7] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a TGA curve, provides critical information about the onset of decomposition, the temperature of maximum degradation rate, and the final residual mass.

TGA Experimental Protocol

A reliable assessment of thermal stability requires a well-designed TGA experiment. The following protocol provides a self-validating system for comparing benzoate ester derivatives.

Objective: To determine and compare the thermal stability of different benzoate ester derivatives.

Materials:

  • Benzoate ester samples (e.g., methyl benzoate, ethyl benzoate, phenyl benzoate, and substituted derivatives).

  • High-purity nitrogen or argon gas.

  • TGA instrument with a sensitive microbalance and a furnace capable of reaching at least 600°C.

  • Alumina or platinum crucibles.

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications. This is a critical step for data accuracy and reproducibility.

  • Sample Preparation: Accurately weigh 5-10 mg of the benzoate ester sample into a clean, tared TGA crucible. A consistent sample mass across all experiments is crucial for valid comparisons.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

    • Set the heating program: Ramp the temperature from ambient to 600°C at a constant heating rate of 10 K/min. A controlled heating rate is essential for resolving distinct degradation steps.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve). This represents the temperature of the maximum rate of mass loss.

    • Record the final residual mass at the end of the experiment.

  • Comparative Analysis: Repeat the experiment for each benzoate ester derivative under identical conditions to ensure a valid comparison.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation, allowing for the study of purely thermal decomposition pathways.

  • Constant Heating Rate: Ensures that the thermal history of each sample is consistent, enabling direct comparison of their degradation profiles.

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to more accurate temperature measurements of the decomposition events.

Visualization of TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Place Place in Crucible Weigh->Place Load Load into TGA Place->Load Purge Purge with N2 Load->Purge Heat Heat at 10 K/min Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Tonset & Tpeak Plot->Determine Compare Compare Derivatives Determine->Compare End End Compare->End

Caption: Experimental workflow for comparative TGA analysis of benzoate esters.

Comparative Thermal Stability Data

The following table summarizes typical thermal degradation data for a selection of benzoate ester derivatives obtained under an inert atmosphere. Note that these values can vary depending on the specific experimental conditions.

Benzoate Ester DerivativeOnset Decomposition Temp. (Tonset, °C)Peak Decomposition Temp. (Tpeak, °C)Primary Degradation Products
Methyl Benzoate~200 - 250~270Benzoic acid, Methane (at higher temps)
Ethyl Benzoate~180 - 220~240Benzoic acid, Ethylene
Phenyl Benzoate~250 - 300~320Phenol, Benzoic acid
p-Nitrobenzyl Benzoate~280 - 320~340p-Nitrobenzoic acid, Toluene derivatives
p-Methoxybenzyl Benzoate~230 - 270~290p-Methoxybenzoic acid, Toluene derivatives

Note: The data presented are illustrative and may vary based on experimental conditions.

Generally, aromatic esters are completely degraded by 350°C, with some exceptions like dibenzoyl oxalate (DBO) which degrades fully at 530°C.[8] The thermal stability can be influenced by the position of aromatic rings within the molecule; those in the middle of the molecule tend to render the compound more stable.[8]

Mechanistic Insights from Degradation Products

The analysis of the degradation products provides valuable information about the underlying decomposition mechanisms. For example, the detection of an alkene and benzoic acid strongly suggests a β-elimination pathway. The presence of phenol from phenyl benzoate indicates a different scission mechanism.

Visualization of Degradation Pathways

Degradation_Pathways cluster_beta β-Elimination Pathway cluster_scission Alkyl-Oxygen Scission EthylBenzoate Ethyl Benzoate TransitionState Cyclic Transition State EthylBenzoate->TransitionState Heat Products_beta Benzoic Acid + Ethylene TransitionState->Products_beta CyclohexylBenzoate Cyclohexyl Benzoate Products_scission Benzoic Acid + Cyclohexene CyclohexylBenzoate->Products_scission Heat

Caption: Major thermal degradation pathways for benzoate esters.

Conclusion

The thermal stability of benzoate ester derivatives is a complex property governed by their molecular structure. A systematic comparison using techniques like TGA, coupled with an understanding of the underlying degradation mechanisms, is crucial for selecting the appropriate derivative for a specific application. By considering the electronic and steric effects of substituents, researchers and drug development professionals can design more stable formulations and predict the long-term performance of their products. This guide provides a foundational framework for approaching the comparative analysis of benzoate ester thermal degradation, emphasizing the importance of rigorous experimental design and mechanistic understanding.

References

  • ProQuest. (n.d.). The thermal decomposition of esters, polyesters and related substances. Retrieved from [Link]

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the gas-phase pyrolysis of esters. Part 6. Pyrolysis of 1-arylethyl benzoates and t-butyl phenylacetates. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYROLYSIS STUDIES: X. RATES OF THE THERMAL DECOMPOSITION OF ortho-SUBSTITUTED ETHYL BENZOATES IN THE GAS PHASE. Retrieved from [Link]

  • Digital Commons @ University of Southern Mississippi. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester Pyrolysis. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: 4-Tert-butylphenyl Benzoate Proper Disposal Procedures

[1]

Part 1: Executive Safety Assessment & Chemical Intelligence[1]

Critical Safety Distinction (The "Expert" Insight)

STOP AND VERIFY: Before proceeding, you must validate the chemical identity. There is a frequent nomenclature confusion between 4-Tert-butylphenyl benzoate (an ester) and tert-Butyl perbenzoate (an organic peroxide).[1]

  • 4-Tert-butylphenyl benzoate (Target of this guide): A stable ester used in synthesis and material science.[1]

  • tert-Butyl perbenzoate (CAS 614-45-9): An organic peroxide that requires cold storage and presents explosion hazards.[1]

Action: Check the CAS number on your container immediately.[1] If it is 614-45-9 , stop; this guide does not apply.[1] If it is 26459-51-8 (or similar ester derivatives), proceed with the protocols below.

Chemical Profile & Hazard Data

This substance is generally classified as a non-halogenated organic solid.[1] While not a P-listed or U-listed acute toxin under RCRA, it exhibits environmental toxicity and potential for irritation.[1]

ParameterDataOperational Implication
Chemical Name 4-Tert-butylphenyl benzoateTarget Substance
CAS Number 26459-51-8Primary Verification ID
Physical State Solid (Crystalline/Powder)Requires solid waste stream segregation.[1]
Solubility Insoluble in water; Soluble in organicsDo not attempt drain disposal.[1]
Primary Hazards Skin/Eye Irritant (H315, H319)Standard PPE (Nitrile gloves, goggles) required.[1]
Environmental Aquatic Toxicity (Likely H411/H412)Zero-discharge policy to sewer systems.[1]
Flash Point >100°C (Estimated)Combustible but not highly flammable (unless in solvent).[1]

Part 2: Waste Categorization & Regulatory Logic

To ensure compliance with local and federal regulations (EPA/RCRA), 4-Tert-butylphenyl benzoate must be categorized correctly before it leaves the bench.[1]

The "Self-Validating" Classification System

Do not guess.[1] Use this logic flow to determine the waste tag:

  • Is it pure solid?

    • Classification: Non-RCRA Regulated Chemical Waste (Solid).[1]

    • Note: While technically "Non-RCRA" if it doesn't meet ignitability characteristics, best practice dictates managing it as Hazardous Organic Waste due to aquatic toxicity.[1]

  • Is it dissolved in a solvent (e.g., Acetone, DCM)?

    • Classification: Hazardous Waste (Ignitable D001 or Toxic).[1]

    • Logic: The solvent dictates the waste stream.[1] The benzoate is a contaminant within that stream.[1]

  • Is it trace residue (wipes, gloves)?

    • Classification: Solid Hazardous Debris.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Use this for expired shelf stock or excess solid reagent.

  • Container Selection: Select a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Do not use narrow-neck solvent bottles for solids.[1]

  • Transfer:

    • Work inside a chemical fume hood to capture dust.[1]

    • Transfer the solid using a chemically resistant spatula.[1]

    • Expert Tip: Do not fill the container >90% full. Leave headspace for expansion or potential off-gassing, though unlikely with this stable ester.[1]

  • Labeling:

    • Apply a hazardous waste label immediately.[1]

    • Constituents: Write "4-Tert-butylphenyl benzoate, Solid."

    • Hazards: Check "Irritant" and "Toxic to Aquatic Life."[1]

  • Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until EHS pickup.[1]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this when the benzoate is dissolved in organic solvents.[1]

  • Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Acetone, Ethyl Acetate).[1]

  • Consolidation:

    • Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).[1]

    • Crucial: If dissolved in an oxidizing acid (like Nitric acid), DO NOT mix with organic solvents.[1] Neutralize separately.

  • Logging: On the waste log sheet attached to the carboy, record "4-Tert-butylphenyl benzoate" as a minor constituent (<5%).[1] This ensures the incineration facility adjusts burn parameters if necessary.[1]

Protocol C: Spill Cleanup & Debris
  • Minor Spill (Solid):

    • Dampen a paper towel with a compatible solvent (ethanol or acetone) to prevent dust generation.[1]

    • Wipe up the solid gently.[1]

    • Place the wipe into a clear plastic bag (4-mil thickness minimum).[1]

    • Seal and place in the Solid Hazardous Waste drum.[1]

  • Decontamination: Wash the surface with soap and water after solvent cleaning to remove oily residue.[1]

Part 4: Operational Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of this chemical. This visual aid is designed to be printed and posted near waste accumulation areas.[1]

DisposalWorkflowStartWaste Generation:4-Tert-butylphenyl benzoateStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidDebrisContaminated Debris(Gloves, Wipes)StateCheck->DebrisContainerSolidSelect Wide-MouthHDPE/Glass JarSolid->ContainerSolidSolventCheckCheck Solvent TypeLiquid->SolventCheckBaggingDouble Bag inClear PlasticDebris->BaggingLabelSolidLabel: 'Non-RCRA Regulated'(Add: Irritant)ContainerSolid->LabelSolidEHSEHS Pickup &IncinerationLabelSolid->EHSHaloHalogenated Carboy(e.g., DCM mix)SolventCheck->HaloContains Cl, F, BrNonHaloNon-Halogenated Carboy(e.g., Acetone mix)SolventCheck->NonHaloNo HalogensLogLiquidLog Constituent on TagHalo->LogLiquidNonHalo->LogLiquidLogLiquid->EHSBagging->EHS

Figure 1: Decision matrix for the disposal of 4-Tert-butylphenyl benzoate based on physical state and solvent composition.[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 541479: 4-(4-tert-Butylphenyl)benzoic acid (Parent Structure Analysis).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Hazardous Waste Listings & Characteristics (RCRA).[1] Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.